Dapansutrile: A Technical Overview of its Inhibitory Effect on IL-1β and IL-18 Production
For Researchers, Scientists, and Drug Development Professionals Introduction Dapansutrile (also known as OLT1177) is an orally active, small molecule that represents a significant advancement in the targeted therapy of i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is an orally active, small molecule that represents a significant advancement in the targeted therapy of inflammatory diseases.[1][2] It functions as a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system responsible for the production of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3][4] Gout flares, for instance, are primarily driven by IL-1β.[1] This technical guide provides an in-depth analysis of dapansutrile's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.
Core Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that acts as an intracellular sensor for a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2][5] Its activation is a critical step in the inflammatory cascade, leading to the maturation and secretion of IL-1β and IL-18.[6][7]
The activation of the NLRP3 inflammasome is generally understood to occur via a two-step process:
Priming (Signal 1): This initial step is triggered by stimuli such as microbial components binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursors of the target cytokines, pro-IL-1β and pro-IL-18.[8][9][10]
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances like monosodium urate, and mitochondrial dysfunction, can trigger the second signal.[9] This leads to the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1.[2][5] This assembly facilitates the auto-activation of caspase-1.[8][11]
Activated caspase-1 then functions as a protease, cleaving pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response.[8][9][11]
Dapansutrile exerts its anti-inflammatory effects by directly targeting the NLRP3 protein, thereby inhibiting the activation phase (Signal 2) of the inflammasome.[12] Mechanistic studies have revealed that dapansutrile prevents the interaction between NLRP3 and ASC, as well as between NLRP3 and caspase-1, which is essential for the oligomerization and formation of the active inflammasome complex.[3][13] Furthermore, it has been demonstrated that dapansutrile reduces the ATPase activity of recombinant NLRP3, suggesting a direct interaction with the NLRP3 protein itself.[3][13] Importantly, dapansutrile does not affect the priming step, meaning it does not alter the gene expression of NLRP3, ASC, caspase-1, IL-1β, or IL-18.[2][3] This selective inhibition of the NLRP3 inflammasome prevents the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18.[2][4]
An In-depth Technical Guide to Dapansutrile (OLT1177) Discovery and Development Dapansutrile, also known as OLT1177, is a novel, orally bioavailable small molecule developed by Olatec Therapeutics.[1][2] It was identifie...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to Dapansutrile (OLT1177)
Discovery and Development
Dapansutrile, also known as OLT1177, is a novel, orally bioavailable small molecule developed by Olatec Therapeutics.[1][2] It was identified as a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[3] Dapansutrile is a β-sulfonyl nitrile compound designed to target the underlying mechanisms of inflammation mediated by interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][3] Its development addresses the need for safe and effective therapies for a range of inflammatory diseases, including gout, arthritis, heart failure, and neurodegenerative conditions.[1][4][5] The drug has progressed through several clinical trials, demonstrating a favorable safety profile and therapeutic potential.[6][7][8]
Chemical Properties and Synthesis
Dapansutrile (IUPAC Name: 3-(Methanesulfonyl)propanenitrile) is a synthetic organic compound.[1] Its synthesis involves the alkylation of sodium methanesulfinate with 3-bromopropionitrile, which yields crude methylsulfonylpropionitrile that is subsequently purified.[1]
Table 1: Chemical and Physical Properties of Dapansutrile
Mechanism of Action: NLRP3 Inflammasome Inhibition
The primary mechanism of action of Dapansutrile is the selective inhibition of the NLRP3 inflammasome signaling pathway.[9][14] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a critical role in the innate immune response by activating inflammatory caspases.[1]
The NLRP3 Inflammasome Pathway
Activation of the NLRP3 inflammasome is typically a two-step process:
Priming (Signal 1): This step is initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to pattern recognition receptors like Toll-like receptors (TLRs). This leads to the activation of the NF-κB transcription factor, resulting in the upregulation of NLRP3 and pro-IL-1β mRNA and protein levels.
Activation (Signal 2): A diverse range of stimuli, including ATP, crystalline substances (e.g., monosodium urate crystals), and mitochondrial dysfunction, triggers the assembly of the inflammasome complex.[6] This complex consists of the NLRP3 sensor protein, the apoptosis-associated speck-like protein (ASC) adapter, and pro-caspase-1.[1]
Upon assembly, pro-caspase-1 undergoes auto-cleavage to form the active enzyme caspase-1. Active caspase-1 then cleaves the inactive precursors pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[1][3] Caspase-1 activation also cleaves Gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[1][4]
Inhibition by Dapansutrile
Dapansutrile directly targets and inhibits the NLRP3 protein, preventing the assembly and activation of the inflammasome complex.[1][4] It is believed to inhibit the ATPase activity of NLRP3, which is essential for its oligomerization.[1][2] By blocking the interaction between NLRP3, ASC, and pro-caspase-1, Dapansutrile prevents caspase-1 activation.[1][2] Consequently, it inhibits the maturation and secretion of IL-1β and IL-18 and prevents pyroptosis, without affecting the initial priming step or the mRNA levels of the pathway components.[1]
Caption: NLRP3 inflammasome signaling pathway and the inhibitory action of Dapansutrile.
Pharmacological and Quantitative Data
In Vitro Activity
Dapansutrile has demonstrated potent and selective inhibition of the NLRP3 inflammasome across various cell-based assays.
Table 2: Summary of In Vitro Efficacy of Dapansutrile
Half-life: Approximately 24 hours, leading to drug accumulation with daily dosing.[7][10]
Safety: Generally well-tolerated. In a Phase 1 study, oral doses up to 1,000 mg daily for 8 days were deemed safe.[3][7] Phase 2 trials in patients with gout flares and heart failure using doses up to 2000 mg/day also showed a satisfactory safety profile.[6][7] Reported adverse events were generally mild and considered unrelated to the drug.[1][6]
Key Experimental Protocols
Evaluating the efficacy of an NLRP3 inflammasome inhibitor like Dapansutrile typically involves a standardized in vitro assay using primary immune cells or cell lines.
Preclinical Research on Dapansutrile for Alzheimer's Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals. Executive Summary Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1] A growing body of evidence implicates neuroinflammation as a critical component in the pathogenesis of AD.[2] The nucleotide-binding oligomerization domain-like receptor family, pyrin domain containing 3 (NLRP3) inflammasome, an intracellular protein complex, has been identified as a key driver of this inflammatory response.[3] Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, by Aβ deposits leads to the maturation and release of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and IL-18.[3][4] This process creates a self-perpetuating cycle of neuroinflammation and neuronal damage.[4]
Dapansutrile (also known as OLT1177) is an orally bioavailable, small-molecule inhibitor that specifically targets the NLRP3 inflammasome.[3][5] Preclinical research, primarily in the APP/PS1 mouse model of AD, has demonstrated that Dapansutrile can mitigate key aspects of AD pathology.[4][6] Treatment has been shown to reduce neuroinflammation, decrease Aβ plaque load, and rescue cognitive deficits.[3][5] This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanism of action of Dapansutrile in the context of Alzheimer's disease.
Mechanism of Action of Dapansutrile
The activation of the NLRP3 inflammasome is a two-step process.[5][7] Dapansutrile exerts its therapeutic effect by specifically inhibiting the second step, preventing the assembly of the inflammasome complex.[5][7]
Signal 1 (Priming): Pathogen- or damage-associated molecular patterns (PAMPs or DAMPs), such as Aβ oligomers, engage with pattern recognition receptors (e.g., Toll-like receptors) on microglia. This initial signal activates the transcription factor NF-κB, leading to the increased synthesis of inactive NLRP3 and pro-IL-1β.[5][7]
Signal 2 (Activation): A second stimulus, such as the phagocytosis of aggregated Aβ leading to lysosomal destabilization and potassium efflux, triggers the oligomerization of the NLRP3 protein with the adaptor protein ASC and pro-caspase-1.[3][5]
Inhibition by Dapansutrile: Dapansutrile directly binds to and blocks NLRP3, preventing this crucial oligomerization and assembly step.[4] This action inhibits the auto-cleavage and activation of pro-caspase-1 into its active form, caspase-1.[3] Consequently, the processing of pro-IL-1β and pro-IL-18 into their mature, biologically active forms is blocked, halting the downstream inflammatory cascade.[4][5] Dapansutrile is highly specific and does not affect the related NLRC4 or AIM2 inflammasomes.[5][7]
Caption: Dapansutrile inhibits the assembly of the NLRP3 inflammasome.
Core Preclinical Study Design
The primary evidence for Dapansutrile's efficacy in an AD context comes from a study utilizing the APP/PS1 transgenic mouse model.[3] These mice express human mutated forms of amyloid precursor protein (APP) and presenilin-1 (PS1), leading to age-dependent Aβ accumulation, neuroinflammation, and cognitive deficits, which recapitulate key aspects of human AD pathology.[3] The study was designed to assess Dapansutrile in a therapeutic setting, initiating treatment after the onset of pathology.[3][6]
Caption: Experimental workflow for testing Dapansutrile in APP/PS1 mice.
Treatment Initiation: Treatment began at 6 months of age, a point at which Aβ accumulation and neurological deficits are already present in this model.[6]
Administration Route: Oral administration mixed into standard mouse chow.[3]
Dose: 7.5 g of Dapansutrile per kg of chow, which corresponds to an approximate daily dose of 1000 mg/kg.[6]
Duration: The treatment was administered continuously for 3 months.[3][6]
Control Groups: Wild-type (WT) and APP/PS1 mice fed a standard control chow diet were used for comparison.[3]
Behavioral Assessment: Morris Water Maze (MWM)
The MWM test was used to evaluate spatial learning and memory.[3]
Apparatus: A circular pool filled with opaque water containing a hidden escape platform.
Acquisition Phase (Learning): Mice were trained over several consecutive days to find the hidden platform using spatial cues in the room. Parameters recorded include escape latency (time to find the platform) and swim path length.
Probe Trial (Memory): After the training period, the platform was removed, and mice were allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located was measured to assess memory retention.
Histopathological Analysis
Tissue Preparation: Following perfusion and brain extraction, one hemisphere was fixed for histology, and the other was dissected for biochemical analysis.
Aβ Plaque Staining: Brain sections (e.g., cortex and hippocampus) were stained with Thioflavin S or specific anti-Aβ antibodies to visualize dense-core plaques.
Quantification: The Aβ plaque load was quantified using microscopy and image analysis software to calculate the percentage of the total area occupied by plaques.
Analysis of Microglial Activation
Immunohistochemistry: Brain sections were stained with antibodies against microglial activation markers, such as CD68, which is upregulated in phagocytic microglia often found associated with Aβ plaques.[3][8]
Flow Cytometry:
Cell Isolation: Microglia were acutely isolated from fresh brain tissue by mechanical and enzymatic dissociation followed by a density gradient centrifugation.
Staining: The isolated single-cell suspension was stained with fluorescently-labeled antibodies against cell surface markers, including CD11b (a general microglia marker) and CD68.[3]
Analysis: The percentage of CD68-positive cells within the CD11b-positive microglial population was quantified using a flow cytometer.[3]
Cytokine Quantification
Sample Preparation: Brain tissue from the hippocampus or cortex was homogenized in lysis buffer containing protease inhibitors.
Assay: The levels of pro-inflammatory cytokines, specifically IL-1β and IL-6, in the brain homogenates were measured using quantitative enzyme-linked immunosorbent assays (ELISAs) or multiplex bead-based assays (e.g., Luminex).[3]
Summary of Preclinical Findings
Oral treatment with Dapansutrile resulted in significant improvements across behavioral, pathological, and inflammatory endpoints in the APP/PS1 mouse model.[3][4]
Table 1: Effects of Dapansutrile on Cognitive Performance in APP/PS1 Mice
In addition to these findings, a metabolomic analysis of plasma from the treated mice revealed that Dapansutrile treatment normalized the metabolic profile, which is typically altered in this AD model, suggesting the drug may also correct metabolic dysfunction associated with the disease.[5][6]
Discussion and Future Directions
The preclinical data strongly support the hypothesis that inhibiting the NLRP3 inflammasome with Dapansutrile is a viable therapeutic strategy for Alzheimer's disease.[3] The findings demonstrate that treatment can not only suppress neuroinflammation but also impact upstream pathology (Aβ plaques) and rescue downstream functional consequences (cognitive impairment).[3][5] This suggests that targeting the inflammatory cascade can interrupt the vicious cycle of Aβ-induced microglial activation and subsequent neuronal damage.[4]
The ability of Dapansutrile to prevent the metabolic reprogramming of microglia toward a pro-inflammatory state is a key mechanistic insight.[5][6] This aligns with emerging concepts of immunometabolism in neurodegeneration. Furthermore, the drug has demonstrated a favorable safety profile in short-term human clinical trials for other inflammatory conditions, such as gout and heart failure, which may facilitate its translation to AD clinical trials.[4]
Future preclinical work could explore the efficacy of Dapansutrile on tau pathology, another core feature of AD. Investigating treatment at different disease stages would also be valuable. Given its good oral bioavailability and demonstrated safety in humans, Dapansutrile is a promising candidate for clinical development as a disease-modifying therapy for Alzheimer's disease, particularly in early stages where inflammation plays a significant role.[3][5]
Dapansutrile in Parkinson's Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progr...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of Parkinson's disease (PD), contributing to the progressive loss of dopaminergic neurons. A key player in this inflammatory cascade is the NOD-, LRR- and pyrin domain-containing 3 (NLRP3) inflammasome. Activation of the NLRP3 inflammasome in microglia, the brain's resident immune cells, leads to the maturation and release of potent pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). Dapansutrile (also known as OLT1177®), a selective, orally bioavailable small molecule inhibitor of the NLRP3 inflammasome, has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the investigation of Dapansutrile in preclinical models of Parkinson's disease, focusing on its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action: NLRP3 Inflammasome Inhibition
In the context of Parkinson's disease, pathological alpha-synuclein aggregates can act as a danger signal, triggering the activation of the NLRP3 inflammasome in microglia. This process involves a two-step signaling cascade. The first "priming" signal, often via Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, which can be initiated by factors like potassium efflux or mitochondrial dysfunction, triggers the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, the apoptosis-associated speck-like protein (ASC), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which propagate the inflammatory response and contribute to neuronal damage.
Dapansutrile selectively binds to and blocks the NLRP3 protein, preventing the assembly of the inflammasome complex.[1] This inhibition effectively halts the downstream activation of caspase-1 and the subsequent production of mature IL-1β and IL-18, thereby mitigating the neuroinflammatory processes implicated in Parkinson's disease progression.[1][2]
Dapansutrile inhibits the NLRP3 inflammasome pathway.
Experimental Protocols in Parkinson's Disease Models
Dapansutrile has been evaluated in several key preclinical models of Parkinson's disease. The following sections detail the methodologies employed in these studies.
MPTP-Induced Neurotoxicity Model
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model is a widely used neurotoxicant-based model that recapitulates the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).
Model Induction (Subacute Regimen):
Animals: Male C57BL/6 mice.
Procedure: Mice receive intraperitoneal (i.p.) injections of MPTP hydrochloride (20 mg/kg) once daily for five consecutive days. Control animals receive saline injections.[2]
Dapansutrile (OLT1177) Administration:
Dosing: 200 mg/kg administered via i.p. injection.
Schedule: Treatment begins one hour before the first MPTP injection and continues daily for the five days of MPTP administration.[2]
Behavioral Analysis (Rotarod Test):
Purpose: To assess motor coordination and balance.
Procedure: Mice are placed on a rotating rod with accelerating speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded. Testing is typically performed 24 hours after the final MPTP injection.[2]
Biochemical and Histological Analysis:
Tissue Collection: Brains are collected 24 hours after the last MPTP injection. The ventral midbrain and striatum are dissected.
Western Blotting: Used to quantify the levels of monomeric and oligomeric alpha-synuclein, as well as markers for dopaminergic neurons (Tyrosine Hydroxylase, TH) and microglia.[2]
ELISA: Used to measure the concentrations of mature IL-1β and IL-18 in brain tissue homogenates.[2]
Immunohistochemistry: Used to visualize and count TH-positive dopaminergic neurons in the SNpc to assess the degree of neuroprotection.[2]
Alpha-Synuclein Propagation Model (PFF)
This model investigates the prion-like spread of pathological alpha-synuclein.
Model Induction:
Animals: Wild-type mice.
Procedure: Mice receive a single stereotaxic microinjection of preformed fibrils (PFFs) of recombinant alpha-synuclein into a specific brain region, typically the striatum.[3] This seeds the aggregation and cell-to-cell propagation of endogenous alpha-synuclein.
Dapansutrile Administration:
Dosing and Schedule: Chronic oral treatment at clinically relevant doses is administered, often mixed in the feed, for an extended period (e.g., six months) following the PFF injection.[3]
Outcome Measures:
Behavioral Tests: Motor performance is assessed using tests like the rotarod and balance beam.[3]
Histopathology: Brain sections are analyzed for alpha-synuclein inclusions (phosphorylated at Ser129), gliosis (markers for microglia and astrocytes), and loss of TH-positive neurons in the SNpc.[3]
Transgenic Alpha-Synuclein Model
These models utilize mice genetically engineered to overexpress human wild-type or mutant (e.g., A53T) alpha-synuclein, leading to age-dependent development of PD-like pathology.
Model: PLP-α-syn transgenic mice, which express human wild-type alpha-synuclein in oligodendrocytes.[3]
Dapansutrile Administration:
Paradigm: A therapeutic paradigm is often used, where chronic oral treatment begins after the mice have started to develop pathology.[3]
Outcome Measures:
Motor Function: Assessed through a battery of behavioral tests over time.
Neuropathology: Includes quantification of alpha-synuclein aggregates, microgliosis, and dopaminergic neurodegeneration.[3]
Transcriptomics: RNA sequencing of isolated microglia can be performed to analyze treatment-induced changes in gene expression signatures.[3]
General experimental workflow for testing Dapansutrile.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies of Dapansutrile in the MPTP mouse model.[2]
Table 1: Effect of Dapansutrile on Motor Function
Group
Treatment
Rotarod Latency (seconds)
% Improvement vs. MPTP
Sham
Saline
~160
N/A
MPTP
Vehicle
~80
N/A
MPTP + OLT1177
Dapansutrile (200 mg/kg)
~140
~75%
Data are approximated from published graphs and represent a significant prevention of motor deficit (p < 0.05).[2]
Table 2: Neuroprotective Effect of Dapansutrile on Dopaminergic Neurons
Group
Treatment
TH+ Neurons in SNpc (% of Sham)
% Protection
Sham
Saline
100%
N/A
MPTP
Vehicle
~50%
N/A
MPTP + OLT1177
Dapansutrile (200 mg/kg)
~85%
~70%
Data are approximated from published graphs and represent a significant protection against neuronal loss (p < 0.05).[2]
Table 3: Effect of Dapansutrile on Neuroinflammatory Markers
Group
Treatment
IL-1β Levels (pg/mg protein)
IL-18 Levels (pg/mg protein)
Sham
Saline
~1.0
~25
MPTP
Vehicle
~3.5
~65
MPTP + OLT1177
Dapansutrile (200 mg/kg)
~1.5
~35
Data are approximated from published graphs and represent a significant reduction in cytokine levels (p < 0.05) compared to the MPTP group.[2]
Table 4: Effect of Dapansutrile on Alpha-Synuclein Levels
Group
Treatment
Monomeric α-Synuclein (Fold change vs. Sham)
Sham
Saline
1.0
MPTP
Vehicle
~2.5
MPTP + OLT1177
Dapansutrile (200 mg/kg)
~1.2
Data are approximated from published Western blot quantifications and represent a significant reduction in alpha-synuclein accumulation (p < 0.05) compared to the MPTP group.[2]
Conclusion and Future Directions
Preclinical studies in robust animal models of Parkinson's disease provide compelling evidence for the therapeutic potential of Dapansutrile. By specifically targeting the NLRP3 inflammasome, Dapansutrile effectively reduces neuroinflammation, prevents the loss of dopaminergic neurons, mitigates the accumulation of pathological alpha-synuclein, and improves motor function.[2][3] These promising preclinical results have paved the way for clinical investigation. A Phase 2 clinical trial, known as DAPA-PD, is underway to evaluate the safety, tolerability, and efficacy of Dapansutrile in slowing disease progression in individuals with early-stage Parkinson's disease. The outcomes of this trial will be critical in determining the future role of NLRP3 inflammasome inhibition as a disease-modifying strategy for Parkinson's disease.
Dapansutrile's Impact on Microglial Activation: A Technical Guide
Abstract: This document provides a detailed technical overview of Dapansutrile (also known as OLT1177), a novel, orally bioavailable small molecule that specifically inhibits the NOD-like receptor protein 3 (NLRP3) infla...
Author: BenchChem Technical Support Team. Date: November 2025
Abstract:
This document provides a detailed technical overview of Dapansutrile (also known as OLT1177), a novel, orally bioavailable small molecule that specifically inhibits the NOD-like receptor protein 3 (NLRP3) inflammasome. There is a growing body of evidence implicating neuroinflammation, driven by the activation of microglial cells, in the pathogenesis of various neurodegenerative diseases. The NLRP3 inflammasome, highly expressed in microglia, is a critical component of the innate immune response that, when chronically activated, contributes to a damaging, pro-inflammatory state in the central nervous system (CNS).[1][2] Dapansutrile represents a promising therapeutic agent by directly targeting this pathway. This guide will explore its mechanism of action, summarize key preclinical data, provide detailed experimental protocols for its evaluation, and visualize the core pathways and workflows involved.
Introduction to Microglial Activation and the NLRP3 Inflammasome
Microglia are the resident immune cells of the CNS, responsible for surveillance and response to pathogens and cellular damage.[3] In response to specific stimuli, such as damage-associated molecular patterns (DAMPs) or pathogen-associated molecular patterns (PAMPs), microglia transition from a resting, ramified state to an activated, amoeboid state.[3][4] This activation can be detrimental if it becomes chronic, leading to a sustained release of pro-inflammatory cytokines and contributing to neurodegenerative processes.[2][5]
A key driver of this inflammatory response is the NLRP3 inflammasome, a multi-protein complex within the microglia.[1][2] Its activation is a two-step process:
Priming (Signal 1): Typically initiated by PAMPs like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) via the NF-κB pathway.[1][6]
Activation (Signal 2): A diverse range of stimuli, including ATP efflux, crystalline structures (like amyloid-β), and mitochondrial dysfunction, triggers the oligomerization of NLRP3 with the adaptor protein ASC and pro-caspase-1.[1][2][7]
This assembly leads to the autoproteolytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted.[1][8] This process can also induce a form of inflammatory cell death known as pyroptosis.[1][8]
Dapansutrile (OLT1177): A Selective NLRP3 Inhibitor
Dapansutrile is an orally active β-sulfonyl nitrile compound developed to specifically inhibit the NLRP3 inflammasome.[9][10] It has demonstrated a favorable safety profile in human clinical trials and has good oral bioavailability.[1][7] Its specificity is a key feature; it has been shown to inhibit the NLRP3 inflammasome without affecting the NLRC4 or AIM2 inflammasomes.[7][10]
Mechanism of Action on Microglial Activation
Dapansutrile exerts its anti-inflammatory effects by directly targeting the activation step of the NLRP3 inflammasome assembly in microglia.
3.1 Direct Inhibition of NLRP3 Oligomerization
Dapansutrile prevents the activation and oligomerization of the NLRP3 protein, which is the crucial second step in inflammasome formation.[2][7][8] By binding to NLRP3, it blocks the interaction between NLRP3, ASC, and pro-caspase-1.[8][10] This action directly inhibits the downstream activation of caspase-1 and the subsequent maturation of IL-1β and IL-18, without altering the gene expression of the inflammasome components themselves.[2][7]
Caption: Dapansutrile inhibits the assembly of the NLRP3 inflammasome complex in microglia.
3.2 Prevention of Pro-inflammatory Metabolic Reprogramming
Chronic microglial activation is associated with a metabolic shift towards aerobic glycolysis, which supports a pro-inflammatory phenotype.[2][7] By inhibiting the NLRP3 inflammasome, Dapansutrile may help prevent this metabolic reprogramming, maintaining a more homeostatic metabolic profile in microglia and reducing the chronic inflammatory state.[2][7]
Quantitative Data from Preclinical Studies
Dapansutrile has been evaluated in several preclinical models of neuroinflammation, demonstrating significant efficacy in reducing microglial activation and its downstream consequences. The following tables summarize key quantitative findings.
Table 1: Effect of Dapansutrile on Pro-Inflammatory Cytokines in the Spinal Cord of EAE Mice
(Data synthesized from Sánchez-Fernández et al., 2019)[11]
Cytokine
Treatment Group
Mean Concentration (pg/mL)
% Reduction vs. Control
IL-1β
Standard Food (Control)
~150
-
Dapansutrile (3.75 g/kg)
~50
~67%
IL-18
Standard Food (Control)
~1200
-
Dapansutrile (3.75 g/kg)
~600
~50%
IL-6
Standard Food (Control)
~250
-
Dapansutrile (3.75 g/kg)
~100
~60%
TNFα
Standard Food (Control)
~125
-
Dapansutrile (3.75 g/kg)
~50
~60%
Table 2: Effect of Dapansutrile on Immune Cell Infiltration in the Spinal Cord of EAE Mice
(Data synthesized from Sánchez-Fernández et al., 2019)[12]
Cell Type
Measurement
% Reduction with Dapansutrile
CD4+ T Cells
Flow Cytometry
~50%
Macrophages
Flow Cytometry (CD45high, CD11b+)
Significant Reduction
Microglia
Flow Cytometry (CD45low, CD11b+)
Significant Reduction
Key Experimental Protocols
Evaluating the efficacy of Dapansutrile on microglial activation requires a combination of in vitro and in vivo techniques.
5.1 In Vitro Assessment of NLRP3 Inflammasome Inhibition in Microglia
This protocol outlines the steps to measure the direct inhibitory effect of Dapansutrile on cultured microglia.
Caption: Experimental workflow for assessing Dapansutrile's in vitro efficacy.
Methodology Details:
Microglia Isolation: Primary microglia are isolated from the cortices of P0-P3 mouse pups. Tissues are dissociated, and cells are cultured in flasks. After 7-10 days, microglia are separated from astrocytes by gentle shaking.
Priming and Treatment: Cells are plated and primed with LPS (Signal 1) to induce pro-IL-1β and NLRP3 expression. Following priming, cells are pre-incubated with varying concentrations of Dapansutrile or vehicle control for 1 hour.
Activation: The NLRP3 inflammasome is activated with a Signal 2 stimulus, such as ATP.
Endpoint Analysis:
ELISA: Supernatants are analyzed using commercial ELISA kits to quantify the concentration of secreted mature IL-1β and IL-18. A dose-dependent decrease with Dapansutrile treatment is expected.
Caspase-1 Activity Assay: A fluorometric or colorimetric assay is used to measure the activity of caspase-1 in the cell supernatant or lysate, which is expected to decrease with Dapansutrile treatment.[13]
Western Blotting: Cell lysates and supernatants are probed with antibodies against the cleaved p20 subunit of caspase-1 and the N-terminal fragment of Gasdermin D (GSDMD) to confirm inhibition of pyroptosis pathway activation.
5.2 In Vivo Assessment in Neuroinflammation Models
The Experimental Autoimmune Encephalomyelitis (EAE) model is commonly used to study neuroinflammation in multiple sclerosis and is relevant for assessing Dapansutrile's effects.[11][12]
Methodology Details:
EAE Induction: EAE is induced in female C57BL/6 mice by immunization with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
Dapansutrile Administration: Dapansutrile is administered orally, either prophylactically (starting at the time of induction) or therapeutically (starting at the onset of clinical symptoms).[12] A common method is delivery via enriched food pellets (e.g., 3.75 g/kg).[11]
Clinical Scoring: Mice are monitored daily for clinical signs of EAE (e.g., tail limpness, hind limb paralysis) and scored on a standardized scale (0-5).
Histological and Molecular Analysis: At the study endpoint (e.g., peak of disease), spinal cords and brains are harvested.
Immunohistochemistry (IHC): Tissue sections are stained with antibodies against Iba1 to assess microglial activation (morphology and density) and CD45 to quantify immune cell infiltration.[14]
Flow Cytometry: CNS tissue is dissociated into a single-cell suspension. Cells are stained with fluorescently-labeled antibodies (e.g., CD11b, CD45, CD4, F4/80) to quantify populations of microglia (CD11b⁺/CD45ˡᵒʷ), macrophages (CD11b⁺/CD45ʰⁱᵍʰ), and lymphocytes.[12][15]
Cytokine Analysis: CNS tissue homogenates are analyzed by multiplex immunoassay (e.g., Luminex) or ELISA to measure levels of IL-1β, IL-18, IL-6, and TNFα.
5.3 Immunohistochemical Protocol for Microglial Activation
This protocol details the staining and analysis of brain tissue to visualize and quantify microglial activation status.
Caption: Step-by-step workflow for Iba1 staining to assess microglial morphology.
Analysis of Microglial Morphology:
Quantification: The number of Iba1-positive cells is counted in defined regions of interest (e.g., hippocampus, cortex).
Morphological Assessment: Microglia are categorized based on their morphology:
Resting/Surveying: Small cell body with long, thin, highly ramified processes.
Activated/Effector: Enlarged, amoeboid cell body with shorter, thicker, and fewer processes.[4]
Dapansutrile treatment is expected to preserve the resting morphology and reduce the number of activated microglia in disease models.
Conclusion and Future Directions
Dapansutrile effectively mitigates microglial activation by specifically inhibiting the NLRP3 inflammasome. Preclinical data strongly support its role in reducing the production of key pro-inflammatory cytokines and limiting neuroinflammation in various disease models. Its oral bioavailability and demonstrated safety profile make it a compelling candidate for treating neurodegenerative and neuroinflammatory disorders where microglial activation is a key pathological driver.[7][16] Ongoing and future clinical trials in conditions like Parkinson's disease will be critical to translating these promising preclinical findings into tangible therapeutic benefits for patients.[16][17]
Application Notes and Protocols for OLT1177 Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for setting up and conducting cell culture assays to evaluate the efficacy of OLT1177, a selective inhibi...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for setting up and conducting cell culture assays to evaluate the efficacy of OLT1177, a selective inhibitor of the NLRP3 inflammasome.
Introduction
OLT1177, also known as dapansutrile, is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NOD-like receptor protein 3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Upon activation by a variety of stimuli, it promotes the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1][2][3]. Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. OLT1177 exerts its inhibitory effect by preventing the oligomerization of the NLRP3 inflammasome, a critical step for its activation and subsequent downstream signaling[1][3].
This document provides detailed protocols for in vitro assays to characterize the inhibitory activity of OLT1177 on the NLRP3 inflammasome in a cell-based model. The human monocytic cell line, THP-1, is used as a model system as it reliably expresses the necessary components of the NLRP3 inflammasome[4][5].
Mechanism of Action: OLT1177 Inhibition of the NLRP3 Inflammasome
The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), which leads to the upregulation of NLRP3 and pro-IL-1β gene expression through the NF-κB signaling pathway. The second step is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances, which leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms[4][6]. OLT1177 directly targets NLRP3, preventing its oligomerization and thereby blocking the entire downstream cascade of inflammatory cytokine production[1][3].
Caption: OLT1177 inhibits the NLRP3 inflammasome assembly.
Experimental Protocols
The following protocols outline the procedures for evaluating the inhibitory effect of OLT1177 on NLRP3 inflammasome activation in THP-1 cells.
Protocol 1: THP-1 Cell Culture and Differentiation
Materials:
THP-1 cell line (ATCC® TIB-202™)
RPMI-1640 medium (with L-glutamine)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin solution (100x)
Phorbol 12-myristate 13-acetate (PMA)
6-well and 96-well cell culture plates
Phosphate-Buffered Saline (PBS)
Procedure:
THP-1 Monocyte Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
Differentiation into Macrophages:
Seed THP-1 monocytes into 6-well or 96-well plates at a density of 5 x 10⁵ cells/mL.
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
Incubate for 48-72 hours. Differentiated cells will become adherent.
After incubation, gently aspirate the PMA-containing medium and wash the cells once with warm PBS.
Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the inflammasome activation assay.
Protocol 2: NLRP3 Inflammasome Activation and OLT1177 Treatment
Materials:
Differentiated THP-1 cells in a 96-well plate
OLT1177
Lipopolysaccharide (LPS) from E. coli O111:B4
Nigericin or ATP
Opti-MEM™ I Reduced Serum Medium
DMSO (for OLT1177 stock solution)
Procedure:
OLT1177 Stock Solution: Prepare a 10 mM stock solution of OLT1177 in DMSO. Further dilutions should be made in cell culture medium to the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
Priming:
Replace the medium in the wells containing differentiated THP-1 cells with 100 µL of Opti-MEM™.
Add LPS to a final concentration of 1 µg/mL.
Incubate for 4 hours at 37°C in a 5% CO₂ incubator.
OLT1177 Treatment:
Following the priming step, add various concentrations of OLT1177 (e.g., 0.1, 1, 10 µM) to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest OLT1177 treatment.
Incubate for 30 minutes.
Activation:
Add the NLRP3 activator. Use either Nigericin at a final concentration of 10 µM or ATP at a final concentration of 5 mM.
Incubate for 1 hour at 37°C.
Sample Collection: After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes. Carefully collect the cell culture supernatants for subsequent analysis of IL-1β, IL-18, and LDH release.
Protocol 3: Measurement of IL-1β and IL-18 Secretion by ELISA
Materials:
Human IL-1β ELISA Kit
Human IL-18 ELISA Kit
Cell culture supernatants from Protocol 2
Microplate reader
Procedure:
Perform the ELISA for IL-1β and IL-18 according to the manufacturer's instructions provided with the respective kits[3][6][7][8][9].
Briefly, this involves adding the collected cell culture supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.
Measure the absorbance at the recommended wavelength using a microplate reader.
Calculate the concentration of IL-1β and IL-18 in each sample by comparing the absorbance to a standard curve generated with recombinant cytokines.
Cell culture supernatants or cell lysates from Protocol 2
Luminometer
Procedure:
Perform the caspase-1 activity assay according to the manufacturer's protocol[2][10][11][12][13].
This assay typically uses a specific caspase-1 substrate that, when cleaved, generates a luminescent signal.
Add the assay reagent to the cell culture supernatants or cell lysates.
Incubate as recommended and measure the luminescence using a luminometer.
The luminescent signal is proportional to the caspase-1 activity.
Protocol 5: Cytotoxicity Assay (LDH Release)
Materials:
LDH cytotoxicity assay kit
Cell culture supernatants from Protocol 2
Microplate reader
Procedure:
To assess whether OLT1177 induces cell death, perform an LDH (Lactate Dehydrogenase) release assay.
Follow the manufacturer's instructions for the LDH assay kit.
This involves transferring a portion of the cell culture supernatant to a new plate and adding the assay reagent.
Measure the absorbance at the recommended wavelength.
Include positive controls for maximum LDH release (by lysing a set of untreated cells) and negative controls (untreated cells).
Calculate the percentage of cytotoxicity based on the LDH released into the medium.
Data Presentation
The quantitative data obtained from the assays should be summarized in tables for clear comparison of the effects of different concentrations of OLT1177.
Table 1: Effect of OLT1177 on IL-1β and IL-18 Secretion in LPS and Nigericin-Stimulated THP-1 Cells
OLT1177 Conc. (µM)
IL-1β (pg/mL) ± SD
% Inhibition of IL-1β
IL-18 (pg/mL) ± SD
% Inhibition of IL-18
0 (Vehicle)
0
0
0.1
1
10
Positive Control
Negative Control
Table 2: Effect of OLT1177 on Caspase-1 Activity and Cytotoxicity in LPS and Nigericin-Stimulated THP-1 Cells
OLT1177 Conc. (µM)
Caspase-1 Activity (RLU) ± SD
% Inhibition of Caspase-1
% Cytotoxicity (LDH Release) ± SD
0 (Vehicle)
0
0.1
1
10
Positive Control
Negative Control
RLU: Relative Luminescence Units; SD: Standard Deviation
Experimental Workflow
The overall experimental workflow for assessing the inhibitory activity of OLT1177 is depicted below.
Caption: Workflow for OLT1177 cell culture assay.
Guidelines and Considerations
Cell Viability: It is crucial to assess the cytotoxicity of OLT1177 at the tested concentrations to ensure that the observed reduction in cytokine secretion is due to specific inhibition of the inflammasome and not a result of cell death.
Controls: Always include appropriate controls in your experiments:
Negative Control: Cells treated with neither LPS nor the activator.
Priming Control: Cells treated with LPS only.
Activation Control: Cells treated with LPS and the activator (positive control for inflammasome activation).
Vehicle Control: Cells treated with LPS, the activator, and the vehicle (e.g., DMSO) used to dissolve OLT1177.
Dose-Response: Perform a dose-response curve for OLT1177 to determine its IC₅₀ (half-maximal inhibitory concentration).
Specificity: To confirm the specificity of OLT1177 for the NLRP3 inflammasome, consider performing similar assays using activators of other inflammasomes (e.g., NLRC4 or AIM2), where OLT1177 is expected to have no effect[1].
Data Analysis: Express results as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test.
Dapansutrile: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals Introduction Dapansutrile, also known as OLT1177, is a novel, orally active, and selective β-sulfonyl nitrile compound that functions as a potent inhibitor...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile, also known as OLT1177, is a novel, orally active, and selective β-sulfonyl nitrile compound that functions as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a wide range of inflammatory diseases.[4] Dapansutrile exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] This document provides detailed application notes and protocols for the solubility and preparation of Dapansutrile for in vitro experiments.
Physicochemical Properties and Solubility
Dapansutrile (3-(methylsulfonyl)propanenitrile) is a crystalline solid with the molecular formula C₄H₇NO₂S and a molecular weight of 133.17 g/mol .[1][2] Proper solubilization is critical for accurate and reproducible results in in vitro assays.
Table 1: Solubility of Dapansutrile in Common Solvents
Preparation of Stock Solutions and Working Solutions for In Vitro Experiments
The following protocols are recommended for the preparation of Dapansutrile solutions for use in cell-based assays.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for creating a concentrated stock solution that can be further diluted to working concentrations in cell culture media.
Materials:
Dapansutrile powder
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Vortex mixer
Sonicator (optional)
Procedure:
Aseptically weigh the desired amount of Dapansutrile powder.
Add the appropriate volume of sterile DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, dissolve 13.32 mg of Dapansutrile in 1 mL of DMSO).
Vortex the solution vigorously until the powder is completely dissolved.
If necessary, sonicate the solution for short intervals to aid dissolution.[6]
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[2][7]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
Materials:
Dapansutrile stock solution (from Protocol 1)
Sterile cell culture medium appropriate for your cell type
Sterile serological pipettes and pipette tips
Procedure:
Thaw a single-use aliquot of the Dapansutrile DMSO stock solution at room temperature.
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Note: To avoid solvent toxicity, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, and ideally below 0.1%.
Pre-warm the required volume of cell culture medium to 37°C.
Add the calculated volume of the Dapansutrile stock solution to the pre-warmed medium and mix thoroughly by gentle pipetting or inversion.
This working solution is now ready to be added to your cell cultures. It is recommended to prepare fresh working solutions for each experiment.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a general workflow for preparing and using Dapansutrile in a typical in vitro experiment designed to assess its anti-inflammatory activity.
Workflow for Dapansutrile preparation and in vitro use.
Mechanism of Action: Inhibition of the NLRP3 Inflammasome
Dapansutrile selectively targets the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in the innate immune response to both pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced auto-cleavage leads to the formation of active caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Dapansutrile has been shown to inhibit the ATPase activity of NLRP3, which is essential for its activation and the subsequent assembly of the inflammasome complex.[1] This action prevents the release of IL-1β and IL-18 and also inhibits pyroptosis, a pro-inflammatory form of cell death.[1]
Dapansutrile's inhibition of the NLRP3 inflammasome pathway.
In Vitro Efficacy and Recommended Concentrations
Dapansutrile has demonstrated potent inhibitory effects on the NLRP3 inflammasome in various in vitro models. The effective concentration can vary depending on the cell type and the specific stimulus used.
Table 2: In Vitro Efficacy of Dapansutrile
Cell Type
Assay
Effective Concentration
Effect
Human Monocyte-Derived Macrophages (HMDMs)
LPS + Nigericin Stimulation
1 µM
~60% inhibition of IL-1β secretion, ~70% inhibition of IL-18 secretion.[1]
84% and 36% inhibition of IL-1β release in two patient samples.[2]
Note: It is recommended to perform a dose-response curve to determine the optimal concentration of Dapansutrile for your specific experimental setup.
Selectivity
Studies have shown that Dapansutrile is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes such as AIM2 or NLRC4 at concentrations up to 100 µM.[8] Furthermore, it does not impact the mRNA levels of NLRP3, ASC, caspase-1, IL-1β, or IL-18, nor does it affect TNF-α release, indicating its specific mechanism of action is at the level of inflammasome assembly and activation.[1][9]
Conclusion
Dapansutrile is a valuable tool for researchers studying NLRP3-mediated inflammation. Adherence to proper solubility and preparation protocols is essential for obtaining reliable and reproducible data. The information and protocols provided in this document serve as a comprehensive guide for the effective use of Dapansutrile in in vitro research settings.
Application Notes and Protocols: Dapansutrile Dosage in Rodent Models
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to the recommended dosages and administration of Dapansutrile (also known as OLT1177), a selective NLR...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosages and administration of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in various rodent models of inflammatory diseases. Detailed experimental protocols and visual diagrams are included to facilitate study design and execution.
Mechanism of Action: NLRP3 Inflammasome Inhibition
Dapansutrile is a β-sulfonyl nitrile compound that specifically targets and inhibits the NLRP3 (NACHT, LRR, and PYD domains-containing protein 3) inflammasome.[1][2][3][4] The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that plays a crucial role in the innate immune response. Upon activation by a variety of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome assembles and activates caspase-1.[1][2] Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms, leading to their secretion and subsequent inflammatory responses, including pyroptosis, a form of programmed cell death.[1][2] Dapansutrile effectively blocks this cascade by inhibiting the formation and activation of the NLRP3 inflammasome, thereby reducing the production of IL-1β and IL-18.[1][4]
Application Notes and Protocols for Oral Administration of Dapansutrile in Rats
For Researchers, Scientists, and Drug Development Professionals Introduction Dapansutrile (also known as OLT1177) is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflam...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is a potent and selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Dapansutrile, as an orally active small molecule, presents a promising therapeutic agent for studying and potentially treating such conditions.[1] These application notes provide a detailed protocol for the administration of Dapansutrile to rats via oral gavage, a common and effective method for precise oral dosing in preclinical research.
Quantitative Data Summary
The following table summarizes key quantitative data from preclinical studies involving the oral administration of Dapansutrile in rodents.
Signaling Pathway: Dapansutrile Inhibition of the NLRP3 Inflammasome
Dapansutrile exerts its anti-inflammatory effects by directly targeting and inhibiting the NLRP3 inflammasome. The activation of the NLRP3 inflammasome is a two-step process. The first "priming" signal, often initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" signal, triggered by a wide range of stimuli including ATP, crystalline substances, and mitochondrial dysfunction, leads to the assembly of the NLRP3 inflammasome complex. This complex, composed of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1, facilitates the cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Dapansutrile is understood to inhibit the ATPase activity of NLRP3, thereby preventing the assembly of the inflammasome complex and the subsequent downstream inflammatory cascade.[2]
Caption: Dapansutrile inhibits the NLRP3 inflammasome signaling pathway.
Experimental Workflow: Oral Gavage Administration
The following diagram outlines the general workflow for administering Dapansutrile to rats via oral gavage.
Caption: Experimental workflow for Dapansutrile oral gavage in rats.
Experimental Protocol: Oral Gavage of Dapansutrile in Rats
This protocol provides a detailed methodology for the safe and effective administration of Dapansutrile to rats via oral gavage.
1. Materials:
Dapansutrile (OLT1177) powder
Vehicle (e.g., distilled water, sterile saline, or a specified formulation vehicle)
Appropriately sized oral gavage needles for rats (typically 16-18 gauge, with a ball-tip)
Sterile syringes (1-3 mL, depending on the required volume)
Animal scale
Permanent marker
70% ethanol for disinfection
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
2. Dapansutrile Formulation Preparation:
Calculate the required amount of Dapansutrile: Based on the desired dosage (e.g., 200 mg/kg) and the body weight of the rat, calculate the mass of Dapansutrile needed per animal.
Vehicle Selection: While distilled water has been used in mice, the optimal vehicle for rats should be determined based on the physicochemical properties of Dapansutrile and the specific experimental design.[4] Common vehicles for oral gavage include water, saline, and methylcellulose solutions.
Formulation:
Accurately weigh the calculated amount of Dapansutrile powder.
In a sterile container, dissolve or suspend the Dapansutrile in the chosen vehicle to achieve the desired final concentration. Ensure the solution is homogenous. Gentle warming or vortexing may be necessary to aid dissolution, but stability of the compound under these conditions should be verified.
The final volume to be administered should not exceed 10 mL/kg of the rat's body weight.
3. Oral Gavage Procedure:
Animal Preparation:
Accurately weigh the rat to ensure correct dosage calculation.
Properly restrain the rat. One common method is to hold the rat firmly by the scruff of the neck with the thumb and forefinger, extending the head and neck to align the esophagus and stomach. The body of the rat can be supported against the handler's body.
Gavage Needle Preparation and Measurement:
Select a gavage needle of the appropriate size for the rat.
Measure the correct insertion depth by placing the tip of the gavage needle at the rat's mouth and extending it to the last rib or xiphoid process. Mark this depth on the needle with a permanent marker. This ensures the needle reaches the stomach without causing injury.
Attach the gavage needle to the syringe filled with the Dapansutrile formulation. Expel any air bubbles.
Administration:
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The rat should swallow as the needle passes the pharynx.
Crucially, do not force the needle. If resistance is met, withdraw the needle and re-attempt. Forcing the needle can cause esophageal or tracheal perforation.
Once the needle is inserted to the pre-marked depth, slowly and steadily depress the syringe plunger to administer the Dapansutrile formulation.
After administration, gently and slowly withdraw the gavage needle.
Post-Procedure Monitoring:
Return the rat to its home cage.
Monitor the animal for at least 10-15 minutes for any signs of distress, such as labored breathing, coughing, or regurgitation, which could indicate improper administration into the trachea.
Continue to monitor the animal according to the experimental protocol for any other adverse effects.
4. Safety Precautions:
All procedures should be performed by trained personnel.
Aseptic techniques should be used when preparing the formulation.
Proper animal handling and restraint are critical to prevent injury to both the animal and the researcher.
Always wear appropriate PPE.
Disclaimer: This protocol is intended as a guideline. Researchers should adapt the procedures to their specific experimental needs and in accordance with their institution's animal care and use committee (IACUC) guidelines.
Dapansutrile experimental autoimmune encephalomyelitis (EAE) model protocol
These application notes provide a comprehensive overview and detailed protocols for utilizing Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in the context of the Experimental Autoimmune...
Author: BenchChem Technical Support Team. Date: November 2025
These application notes provide a comprehensive overview and detailed protocols for utilizing Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, in the context of the Experimental Autoimmune Encephalomyelitis (EAE) mouse model of multiple sclerosis (MS). This document is intended for researchers, scientists, and drug development professionals investigating neuroinflammatory and autoimmune diseases.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for multiple sclerosis, mimicking key pathological features of the human disease, including central nervous system (CNS) inflammation, demyelination, and axonal damage.[1][2] The NLRP3 (NOD-like receptor protein 3) inflammasome, a key component of the innate immune system, has been identified as a critical driver of EAE pathogenesis.[3][4] Activation of the NLRP3 inflammasome leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, which are significantly elevated in MS patients and play a crucial role in the development of EAE.[3][5][6]
Dapansutrile (OLT1177) is a novel, orally bioavailable small molecule that specifically inhibits the NLRP3 inflammasome.[5][7][8] By preventing NLRP3 activation, Dapansutrile blocks the downstream release of IL-1β and IL-18, thereby reducing the inflammatory cascade.[5][7] Studies in the EAE model have demonstrated that Dapansutrile administration ameliorates disease severity, reduces CNS inflammation and demyelination, and decreases the infiltration of pathogenic immune cells into the spinal cord.[5][9] These findings highlight Dapansutrile as a promising therapeutic candidate for MS and provide a valuable tool for studying the role of the NLRP3 inflammasome in neuroinflammation.
Signaling Pathway of Dapansutrile in EAE
Dapansutrile's mechanism of action centers on the direct inhibition of the NLRP3 inflammasome complex.[7] In the EAE model, damage-associated molecular patterns (DAMPs) released from stressed or dying cells in the CNS activate the NLRP3 inflammasome in immune cells like microglia and infiltrating macrophages.[8][10] This activation leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), which cleaves pro-caspase-1 into its active form.[3][11] Caspase-1 then processes pro-IL-1β and pro-IL-18 into their mature, secretable forms.[3][4] These cytokines promote the migration of T helper cells (Th1 and Th17) and other immune cells into the CNS, exacerbating inflammation and driving demyelination.[4][11] Dapansutrile intervenes by binding to the NLRP3 protein, preventing its oligomerization and the subsequent assembly of the entire inflammasome complex, thus halting the inflammatory cascade at its source.[7]
Caption: Dapansutrile inhibits NLRP3 inflammasome activation in EAE.
Experimental Protocols
The following protocols are based on methodologies described for Dapansutrile (OLT1177) in a chronic EAE mouse model.[5]
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of EAE, which is the most common method for studying MS-like disease.[1][12]
Dissolve MOG35-55 in sterile saline to a final concentration of 1.5 mg/mL.
Supplement CFA with heat-inactivated Mycobacterium tuberculosis to a final concentration of 4 mg/mL.[5]
Create a stable water-in-oil emulsion by mixing the MOG35-55 solution and the CFA with M. tuberculosis in a 1:1 ratio. Emulsify using two glass syringes connected by a Luer lock until a thick, white emulsion is formed that does not disperse when dropped into water.
Immunization (Day 0):
Anesthetize the mice (e.g., intramuscular injection of ketamine at 22 mg/kg and xylazine at 2.5 mg/kg).[5]
Administer a total of 200 µL of the emulsion subcutaneously, divided over two sites on the upper back (100 µL per site). This delivers a total dose of 300 µg of MOG35-55 per mouse.[5]
Administer 200-300 ng of Pertussis Toxin (PTX) intraperitoneally (i.p.) in 100 µL of sterile saline.
PTX Boost (Day 2):
Administer a second dose of 200-300 ng of PTX i.p. in 100 µL of sterile saline.
Clinical Monitoring:
Beginning on day 7 post-immunization, monitor mice daily for clinical signs of EAE and body weight.
Caption: Workflow for the induction of EAE in C57BL/6 mice.
Dapansutrile (OLT1177) Administration Protocols
Dapansutrile can be administered prophylactically (starting at immunization) or therapeutically (starting at disease onset).[5]
A. Prophylactic Oral Administration (in Diet):
Dosage: Prepare a custom diet containing 3.75 g of Dapansutrile per kg of standard rodent chow.[5]
Procedure: Provide the Dapansutrile-enriched diet ad libitum to the experimental group starting from the day of EAE immunization (Day 0) until the end of the study. The control group receives the standard diet.
B. Therapeutic Oral Administration (Gavage):
Rationale: This method is used when treatment begins after disease onset, as EAE mice often reduce their food intake, making diet-based administration unreliable.[5]
Dosage: Prepare a formulation of Dapansutrile for oral gavage. A specific dose for therapeutic gavage from the provided literature is not explicitly stated, but intraperitoneal doses can serve as a guide for dose-finding studies.
Procedure: Once mice show the first clinical signs of EAE (e.g., a clinical score of 1), begin daily administration of Dapansutrile via oral gavage. The vehicle control group should receive the vehicle on the same schedule.
C. Prophylactic Intraperitoneal (i.p.) Administration:
Formulation: Solubilize Dapansutrile in sterile saline.[5]
Dosage Regimens:
High Dose, Single Injection: 200 mg/kg, administered once daily.[5]
Low Dose, Twice Daily: 60 mg/kg, administered twice daily (e.g., every 12 hours). This regimen was found to be more effective, likely due to the drug's half-life.[5]
Procedure: Begin daily i.p. injections on the day of EAE immunization (Day 0) and continue until the end of the study (e.g., 21 days).[5] The control group receives saline injections.
Data Presentation
The following tables summarize the quantitative outcomes of Dapansutrile treatment in the EAE model as reported in the literature.[5][14]
Table 1: Effect of Prophylactic Oral Dapansutrile on Clinical and Histological Outcomes
Parameter
Control EAE (Standard Food)
Dapansutrile EAE (3.75 g/kg Food)
Outcome
Peak Clinical Score
~3.5
~1.5
Significant reduction in disease severity
Demyelination (%)
High
Significantly Reduced
Protection against demyelination
CD4+ T Cell Infiltration
High
Significantly Attenuated
Reduced CNS immune infiltration
Macrophage Infiltration
High
Significantly Attenuated
Reduced CNS immune infiltration
Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5]
Table 2: Effect of Prophylactic Oral Dapansutrile on Spinal Cord Cytokine Levels
Cytokine
Control EAE (Standard Food)
Dapansutrile EAE (3.75 g/kg Food)
Outcome
IL-1β
Elevated
Marked Reduction (~2-3 fold)
Inhibition of key inflammasome product
IL-18
Elevated
Marked Reduction (~2-3 fold)
Inhibition of key inflammasome product
IL-6
Elevated
Marked Reduction
Attenuation of downstream inflammation
TNF-α
Elevated
Marked Reduction
Broad anti-inflammatory effect
IL-10
Unchanged
Unchanged
No alteration of anti-inflammatory response
Data reported as ~2- to 3-fold reductions in Sánchez-Fernández et al., 2019.[5][9]
Table 3: Comparison of Intraperitoneal Dapansutrile Administration Regimens
Administration Regimen
Peak Clinical Score
Outcome
Control (Saline)
~3.0
-
200 mg/kg, once daily
~2.5
No significant prevention of neurological decline
60 mg/kg, twice daily
~1.5
Significant amelioration of functional deficits
Data are approximations based on graphical representations in Sánchez-Fernández et al., 2019.[5] This highlights the importance of maintaining therapeutic drug levels.
Conclusion
Dapansutrile is a potent and specific inhibitor of the NLRP3 inflammasome that demonstrates significant therapeutic efficacy in the EAE model. Both prophylactic and therapeutic administration routes have been shown to reduce disease severity, limit CNS inflammation and demyelination, and decrease levels of key pro-inflammatory cytokines. These protocols and data provide a robust framework for researchers to investigate the therapeutic potential of NLRP3 inflammasome inhibition in multiple sclerosis and other neuroinflammatory disorders.
Application Notes and Protocols for Long-Term Animal Studies Using a Dapansutrile-Enriched Diet
For Researchers, Scientists, and Drug Development Professionals Introduction Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflamma...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases. Dapansutrile presents a promising therapeutic strategy by specifically targeting this pathway.[2] These application notes provide detailed protocols for the long-term administration of Dapansutrile to animals via a custom-formulated, drug-enriched diet, a method particularly suited for chronic disease models.
Data Presentation
The following tables summarize the quantitative outcomes from various long-term animal studies investigating the effects of a Dapansutrile-enriched diet and other oral administration routes in different disease models.
Table 1: Efficacy of Dapansutrile in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Parameter
Control Group (Standard Diet)
Dapansutrile Group (3.75 g/kg in diet)
Administration Method
Study Duration
Reference
Neurological Deficit Score
Higher scores indicating more severe disease
Reduction of ~1 point in EAE score compared to vehicle
Protocol 1: Preparation of Dapansutrile-Enriched Rodent Diet
This protocol describes the formulation of a rodent diet enriched with Dapansutrile for long-term oral administration.
Materials:
Dapansutrile (OLT1177) powder
Standard rodent chow (powdered or pelleted)
A commercial diet manufacturer (e.g., Research Diets, New Brunswick, NJ, USA, as cited in studies[2]) or appropriate in-house equipment for diet mixing and pelleting.
Precision balance
Mixer (e.g., V-blender)
Pellet mill (optional, if starting with powdered chow)
Procedure:
Dose Calculation: Determine the target daily dose of Dapansutrile for the animals (e.g., in mg/kg of body weight). Based on the average daily food consumption of the specific rodent strain and age, calculate the required concentration of Dapansutrile in the diet (in g/kg of food). A commonly used concentration in EAE mouse models is 3.75 g of Dapansutrile per kilogram of food.[2] For Alzheimer's disease models, a concentration of 7.5 g/kg has been reported.[4][6]
Diet Formulation:
Option A (Commercial Formulation): The most reliable and consistent method is to outsource the diet preparation to a commercial vendor specializing in custom research diets. Provide the vendor with the desired concentration of Dapansutrile and the specifications of the base chow. The vendor will ensure homogenous mixing and can provide the diet in pelleted or powdered form. This was the method used in the cited EAE study.[2]
Option B (In-house Preparation):
If starting with pelleted chow, grind the pellets into a fine, uniform powder.
Accurately weigh the required amount of Dapansutrile powder and powdered standard chow.
To ensure homogenous mixing, use a geometric dilution method. Start by mixing the Dapansutrile with an equal amount of powdered chow. Gradually add more powdered chow in increments, mixing thoroughly after each addition, until the entire batch is blended. A V-blender is recommended for this purpose to ensure uniformity.
If pelleted feed is required, the mixed powder can be re-pelleted using a pellet mill. The pellets should be air-dried in a clean, controlled environment to the appropriate hardness and moisture content.
Quality Control: It is advisable to send a sample of the prepared diet for analytical testing to confirm the concentration and homogeneity of Dapansutrile.
Storage: Store the Dapansutrile-enriched diet in a cool, dry, and dark place to prevent degradation of the compound. Follow the manufacturer's recommendations for storage conditions and shelf life.
Control Diet: Prepare a control diet using the same procedure but without the addition of Dapansutrile.
Protocol 2: Long-Term Administration and Monitoring in a Chronic Disease Model
This protocol outlines the general procedure for a long-term study using the Dapansutrile-enriched diet.
Materials:
Dapansutrile-enriched diet
Control diet
Experimental animals (e.g., mice, rats) of the appropriate strain and age for the disease model.
Animal housing with ad libitum access to food and water.
Equipment for monitoring animal health (e.g., weighing scale, calipers).
Tools for behavioral assessments and sample collection as required by the specific disease model.
Procedure:
Acclimatization: Acclimate the animals to the housing conditions and standard diet for at least one week before the start of the experiment.
Group Allocation: Randomly assign animals to the control and treatment groups.
Diet Administration:
Replace the standard chow with either the control or Dapansutrile-enriched diet.
Ensure that food and water are available ad libitum throughout the study.
For prophylactic studies, the medicated diet can be provided from the day of disease induction.[2]
For therapeutic studies, the medicated diet can be introduced after the onset of clinical signs. However, be aware that in some disease models, such as EAE, reduced food intake may necessitate the use of oral gavage for accurate dosing.[2]
Monitoring:
Food and Water Intake: Monitor and record food and water consumption regularly to ensure that the medicated diet does not significantly alter feeding behavior, which could affect the actual drug dosage received.
Body Weight: Record the body weight of each animal at regular intervals (e.g., daily or weekly).
Clinical Scoring: For disease models with observable clinical signs (e.g., EAE), perform regular clinical scoring according to established protocols.
Behavioral Tests: Conduct behavioral assessments at predetermined time points to evaluate the functional effects of the treatment.
Sample Collection and Analysis: At the end of the study, collect tissues and biological fluids (e.g., blood, spinal cord, brain) for downstream analysis, such as histology, immunohistochemistry, cytokine profiling (e.g., ELISA), and Western blotting.
Protocol 3: Oral Gavage Administration of Dapansutrile
In situations where precise dosing is critical or when animals exhibit reduced food intake, oral gavage is an alternative administration route.
Animal gavage needles (appropriate size for the species and age)
Syringes
Precision balance
Procedure:
Preparation of Dosing Solution:
Calculate the required amount of Dapansutrile based on the desired dose (e.g., 60 mg/kg) and the body weight of the animals.[2]
Solubilize the Dapansutrile powder in the chosen vehicle. Ensure complete dissolution.
Animal Handling and Dosing:
Gently restrain the animal.
Measure the correct length for gavage needle insertion (from the tip of the nose to the last rib).
Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the Dapansutrile solution.
Administer the vehicle alone to the control group.
Frequency: Dosing frequency will depend on the pharmacokinetic properties of the drug and the experimental design. In some studies, twice-daily administration has been shown to be effective.[4]
Application Notes and Protocols: Intraperitoneal Injection of Dapansutrile
For Researchers, Scientists, and Drug Development Professionals Introduction Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapansutrile (also known as OLT1177) is a selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Dapansutrile has demonstrated therapeutic potential in various preclinical models by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the release of pro-inflammatory cytokines IL-1β and IL-18.[1][3] These application notes provide detailed protocols for the experimental intraperitoneal (IP) injection of Dapansutrile in mice, along with a summary of its mechanism of action and reported in vivo effects.
Mechanism of Action
Dapansutrile specifically targets and inhibits the ATPase activity of NLRP3, which is a critical step in the assembly and activation of the inflammasome complex.[1][3] This inhibition prevents the subsequent recruitment of the adaptor protein ASC and pro-caspase-1, ultimately blocking the maturation and secretion of IL-1β and IL-18.[1][3][4] This targeted action reduces inflammation and subsequent pyroptotic cell death.[1][4]
Signaling Pathway of Dapansutrile Action
Caption: Dapansutrile inhibits the NLRP3 inflammasome signaling pathway.
Experimental Protocols
Materials
Dapansutrile (OLT1177)
Sterile saline (0.9% NaCl) or other appropriate vehicle
Sterile syringes (1 mL or 3 mL)
Sterile needles (25-27 gauge for mice)
70% ethanol for disinfection
Appropriate personal protective equipment (PPE)
Preparation of Dapansutrile Solution
Dapansutrile should be solubilized in a sterile vehicle suitable for intraperitoneal injection. For many preclinical studies, Dapansutrile is dissolved in sterile saline.[5][6]
Determine the required concentration of Dapansutrile based on the desired dosage (mg/kg) and the injection volume.
Aseptically weigh the required amount of Dapansutrile powder.
In a sterile container, dissolve the Dapansutrile in the appropriate volume of sterile saline. Gentle warming or vortexing may be required to fully dissolve the compound.
Ensure the final solution is clear and free of particulates.
Store the solution as recommended by the manufacturer. For immediate use, it can be kept at room temperature.
Animal Handling and Restraint
Proper animal handling and restraint are crucial for accurate and safe intraperitoneal injections.
Gently remove the mouse from its cage by grasping the base of the tail.
Allow the mouse to grip a wire cage lid or other surface with its forelimbs.
Securely scruff the mouse by grasping the loose skin over the neck and shoulders between your thumb and forefinger.
Turn the mouse over to expose its abdomen, ensuring the head is tilted slightly downwards. This position allows the abdominal organs to shift away from the injection site.
Intraperitoneal Injection Procedure
The recommended site for IP injection in mice is the lower right or left abdominal quadrant to avoid puncturing the cecum, bladder, or other vital organs.[7]
Caption: Workflow for intraperitoneal injection of Dapansutrile in mice.
Preparation: Draw the calculated volume of Dapansutrile solution into a sterile syringe fitted with a 25-27 gauge needle.
Site Identification: Locate the injection site in the lower abdominal quadrant, lateral to the midline.
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. The depth of insertion should be just enough to penetrate the abdominal wall.
Aspiration: Gently pull back on the plunger to ensure no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If either is present, withdraw the needle and reinject at a different site with a fresh needle and syringe.
Administration: Slowly and steadily inject the Dapansutrile solution.
Withdrawal: Smoothly withdraw the needle.
Post-injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions such as distress or bleeding at the injection site.
Recommended Dosages from Preclinical Studies
The optimal dosage of Dapansutrile can vary significantly depending on the animal model and the therapeutic indication. The following table summarizes dosages used in various published studies.
In preclinical models, Dapansutrile is generally well-tolerated.[9] Human clinical trials have also demonstrated a good safety profile with oral administration at doses up to 2000 mg/day for short durations.[11][12] As with any experimental procedure, researchers should closely monitor animals for any signs of adverse effects.
Intraperitoneal administration is an effective route for delivering Dapansutrile in preclinical research settings. The protocols and data presented here provide a comprehensive guide for scientists and researchers investigating the therapeutic potential of this selective NLRP3 inflammasome inhibitor. Adherence to proper technique and careful dose selection based on the specific experimental model are essential for obtaining reliable and reproducible results.
Application Notes and Protocols for Measuring Dapansutrile Efficacy in a Murine Gout Arthritis Model
For Researchers, Scientists, and Drug Development Professionals Introduction Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular joints. A ke...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gout is a prevalent and painful inflammatory arthritis initiated by the deposition of monosodium urate (MSU) crystals in articular joints. A key pathogenic driver of gout flares is the activation of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome in resident macrophages upon phagocytosis of MSU crystals. This activation leads to the cleavage and release of the potent pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18), which orchestrate a robust inflammatory cascade, including the recruitment of neutrophils to the joint.
Dapansutrile (also known as OLT1177) is an orally bioavailable, selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] By directly binding to the NLRP3 protein, Dapansutrile prevents inflammasome assembly and subsequent caspase-1 activation, thereby blocking the maturation and secretion of IL-1β and IL-18.[3] These application notes provide detailed protocols for evaluating the efficacy of Dapansutrile in a well-established preclinical murine model of acute gouty arthritis induced by intra-articular injection of MSU crystals.
Mechanism of Action of Dapansutrile in Gout
The inflammatory response in gout is triggered when MSU crystals are recognized as a danger-associated molecular pattern (DAMP) by macrophages in the synovial lining. This leads to the assembly and activation of the NLRP3 inflammasome, a multi-protein complex. The activated inflammasome complex proteolytically cleaves pro-caspase-1 to its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms. Secreted IL-1β is a potent pyrogen and inflammatory mediator that recruits neutrophils and other immune cells to the joint, amplifying the inflammatory response and causing the characteristic symptoms of a gout flare: intense pain, swelling, redness, and heat.[1][2] Dapansutrile intervenes early in this process by inhibiting the assembly of the NLRP3 inflammasome.
Caption: Dapansutrile's inhibition of the NLRP3 inflammasome pathway in gout.
Quantitative Data Summary
The following tables summarize the quantitative data from a preclinical study evaluating the efficacy of Dapansutrile (OLT1177) in a murine model of MSU-induced acute gouty arthritis.[1][4]
Table 1: Effect of Dapansutrile on Joint Swelling
Treatment Group
Change in Knee Swelling (mm)
% Reduction vs. Vehicle
Naive (No MSU)
0.05 ± 0.02
N/A
Vehicle (MSU)
0.85 ± 0.05
0%
Dapansutrile (Oral)
0.25 ± 0.04
70.6%
Data are presented as mean ± SEM. Swelling was measured 4 hours post-MSU injection. Dapansutrile was administered orally 1 hour after MSU challenge.[1][4]
Table 2: Effect of Dapansutrile on Synovial Inflammatory Mediators
Mediator
Vehicle (MSU) (pg/mg tissue)
Dapansutrile (Oral) (pg/mg tissue)
% Reduction vs. Vehicle
IL-1β
1500 ± 150
450 ± 50
70%
IL-6
800 ± 75
240 ± 30
70%
CXCL1
4000 ± 300
1000 ± 120
75%
MPO
2500 ± 250
1525 ± 150
39%
Data are presented as mean ± SEM. Synovial tissue was collected 4 hours post-MSU injection. Dapansutrile was administered orally 1 hour after MSU challenge.[1][4]
Experimental Workflow
The following diagram outlines the typical workflow for assessing the efficacy of Dapansutrile in the MSU-induced gout model.
Caption: Experimental workflow for Dapansutrile efficacy testing in a mouse gout model.
Detailed Experimental Protocols
Protocol 1: Preparation of Monosodium Urate (MSU) Crystals
Dissolve 1.68 g of uric acid in 500 mL of 0.01 N NaOH by heating to 70°C.
Adjust the pH to 7.2 with HCl.
Allow the solution to cool slowly at room temperature overnight to allow for crystal formation.
Wash the resulting crystals with sterile, pyrogen-free phosphate-buffered saline (PBS).
Dry the crystals at 55°C for 24 hours and then autoclave for sterilization.
For injection, suspend the sterile MSU crystals in sterile, pyrogen-free PBS at a concentration of 20 mg/mL.
Protocol 2: Induction of Acute Gouty Arthritis in Mice
Use 8-12 week old male C57BL/6 mice, acclimatized for at least one week prior to the experiment.
Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
Measure the baseline thickness of the ankle or knee joint using a digital caliper.
Inject 10 µL of the 20 mg/mL MSU crystal suspension (total of 200 µg of MSU) intra-articularly into the right ankle or knee joint using a 30-gauge needle.
Inject 10 µL of sterile PBS into the contralateral (left) joint as an internal control.
The vehicle control group should receive an intra-articular injection of MSU and the corresponding vehicle for the Dapansutrile formulation.
Protocol 3: Administration of Dapansutrile
Dapansutrile can be administered prophylactically (before MSU injection) or therapeutically (after MSU injection). A therapeutic paradigm is often more clinically relevant.
For oral administration, prepare Dapansutrile in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
Administer Dapansutrile by oral gavage at the desired dose (e.g., 600 mg/kg) at a specified time point, for example, 1 hour after the MSU injection.[1]
The vehicle control group should receive an equivalent volume of the vehicle by the same route of administration.
Protocol 4: Measurement of Joint Swelling (Edema)
At predetermined time points after MSU injection (e.g., 4, 8, 24 hours), measure the thickness of the MSU-injected and PBS-injected joints using a digital caliper.
The change in joint swelling is calculated by subtracting the baseline measurement from the post-injection measurement for each joint.
Data can be expressed as the absolute change in thickness (mm) or as a percentage increase from baseline.
Protocol 5: Collection and Processing of Synovial Tissue
At the end of the experiment (e.g., 4 hours post-MSU injection), euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
Dissect the ankle or knee joint and carefully expose the synovial capsule.
Under a dissecting microscope, carefully excise the synovial tissue, avoiding contamination from surrounding muscle and connective tissue.
For cytokine and MPO analysis, immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
For histological analysis, fix the entire joint in 10% neutral buffered formalin for 24-48 hours.
Protocol 6: Analysis of Inflammatory Mediators
Tissue Homogenization:
Weigh the frozen synovial tissue.
Homogenize the tissue in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) on ice.
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
Collect the supernatant for analysis.
ELISA for IL-1β, IL-6, and CXCL1:
Use commercially available mouse-specific ELISA kits for IL-1β, IL-6, and CXCL1.
Follow the manufacturer's instructions for the assay procedure.
Briefly, coat a 96-well plate with the capture antibody. Add standards and tissue homogenate samples to the wells. Add the detection antibody, followed by a substrate solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
Calculate the concentration of each cytokine/chemokine in the samples based on the standard curve. Normalize the results to the total protein concentration of the tissue homogenate.
Myeloperoxidase (MPO) Activity Assay:
MPO activity is an indicator of neutrophil infiltration.
Use a commercially available MPO activity assay kit.
The principle often involves the MPO-catalyzed reaction of H2O2 with a substrate (e.g., TMB) to produce a colored product.
Follow the manufacturer's protocol. Typically, this involves adding the tissue homogenate to a reaction mixture and measuring the change in absorbance over time.
Calculate MPO activity based on a standard curve or as units of activity per milligram of tissue.
Protocol 7: Histological Analysis of Joint Inflammation
After fixation, decalcify the joints in a suitable decalcification solution (e.g., 10% EDTA) for 7-14 days.
Process the decalcified joints through graded alcohols and xylene, and embed in paraffin.
Cut 5 µm sections and mount them on glass slides.
Stain the sections with Hematoxylin and Eosin (H&E) to visualize tissue morphology and inflammatory cell infiltration.
Score the stained sections for the severity of inflammation by a blinded observer using a semi-quantitative scoring system (e.g., 0-4 scale) for parameters such as:
Application Notes and Protocols: In Vitro Stimulation of Macrophages with Dapansutrile
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the in vitro stimulation of macrophages with Dapansutrile (also known as OLT1177), a selective inh...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro stimulation of macrophages with Dapansutrile (also known as OLT1177), a selective inhibitor of the NLRP3 inflammasome. This document outlines the mechanism of action, experimental protocols, and expected outcomes for researchers investigating the anti-inflammatory properties of this compound.
Introduction
Dapansutrile is a novel, orally available small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by activating caspase-1, which in turn processes pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, secreted forms.[3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. Dapansutrile has been shown to effectively inhibit the activation of the NLRP3 inflammasome, thereby reducing the release of IL-1β and IL-18.
Mechanism of Action
Dapansutrile exerts its inhibitory effect by directly targeting the NLRP3 protein, preventing its interaction with the apoptosis-associated speck-like protein containing a CARD (ASC).[3][4] This action blocks the oligomerization and assembly of the entire inflammasome complex, a critical step for its activation.[3] Consequently, the downstream activation of caspase-1 and the subsequent maturation and secretion of IL-1β and IL-18 are suppressed.
Quantitative Data Summary
The following tables summarize the quantitative effects of Dapansutrile on cytokine production in various macrophage cell types as reported in preclinical studies.
Table 1: Inhibitory Concentration (IC50) of Dapansutrile
Table 2: Efficacy of Dapansutrile in Inhibiting Cytokine Release
Cell Type
Stimulus
Dapansutrile Concentration
IL-1β Reduction
IL-18 Reduction
Reference
Human Monocyte-Derived Macrophages (HMDMs)
LPS
1 µM
60%
70%
Human Monocyte-Derived Macrophages (HMDMs)
LPS + ATP
1 µM
~60%
~70%
J774A.1 (murine macrophages)
LPS + ATP
1 µM
~50%
Not Reported
THP-1 (human monocytic cell line)
Not Specified
Not Specified
Inhibition Observed
Not Reported
Experimental Protocols
This section provides detailed protocols for the in vitro stimulation of macrophages and the evaluation of Dapansutrile's inhibitory activity.
Protocol 1: In Vitro NLRP3 Inflammasome Activation and Dapansutrile Treatment in Murine Macrophages (J774A.1)
Materials:
J774A.1 macrophage cell line
DMEM (Dulbecco's Modified Eagle Medium)
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
Lipopolysaccharide (LPS)
Adenosine triphosphate (ATP)
Dapansutrile
DMSO (Dimethyl sulfoxide)
Phosphate Buffered Saline (PBS)
96-well cell culture plates
ELISA kits for murine IL-1β and IL-18
Reagents and equipment for Western blotting
Procedure:
Cell Culture: Culture J774A.1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.
Cell Seeding: Seed J774A.1 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
Dapansutrile Preparation: Prepare a stock solution of Dapansutrile in DMSO. Further dilute in cell culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
Priming (Signal 1): Prime the cells with LPS (1 µg/mL) for 3-4 hours.
Dapansutrile Treatment: Pre-incubate the primed cells with various concentrations of Dapansutrile for 1 hour before the second signal.
Activation (Signal 2): Stimulate the cells with ATP (5 mM) for 30-60 minutes.
Supernatant Collection: Centrifuge the plates and collect the supernatants for cytokine analysis.
Cell Lysis: Lyse the remaining cells for Western blot analysis of inflammasome components.
Cytokine Quantification (ELISA): Measure the concentrations of IL-1β and IL-18 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis: Perform Western blotting on the cell lysates to analyze the expression and cleavage of NLRP3, ASC, and caspase-1.
Protocol 2: In Vitro NLRP3 Inflammasome Activation and Dapansutrile Treatment in Human Monocyte-Derived Macrophages (HMDMs)
Materials:
Human peripheral blood mononuclear cells (PBMCs)
Macrophage Colony-Stimulating Factor (M-CSF)
RPMI-1640 medium
Fetal Bovine Serum (FBS)
Penicillin-Streptomycin
Lipopolysaccharide (LPS)
Dapansutrile
DMSO
ELISA kits for human IL-1β and IL-18
Procedure:
Monocyte Isolation: Isolate monocytes from human PBMCs by adherence or magnetic cell sorting.
Macrophage Differentiation: Differentiate the isolated monocytes into macrophages by culturing them in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and M-CSF (50 ng/mL) for 5-7 days.
Cell Seeding: Plate the differentiated HMDMs in 96-well plates.
Dapansutrile Preparation and Treatment: Follow the same procedure as described in Protocol 1 for Dapansutrile preparation and treatment.
Priming and Activation: Prime the HMDMs with LPS (100 ng/mL) for 3 hours.
Supernatant Collection and Analysis: Collect the supernatants and quantify IL-1β and IL-18 levels using human-specific ELISA kits.
Visualizations
Signaling Pathway of Dapansutrile Action
Caption: Mechanism of Dapansutrile in inhibiting the NLRP3 inflammasome signaling pathway.
Experimental Workflow for Dapansutrile Evaluation
Caption: Step-by-step experimental workflow for evaluating Dapansutrile's efficacy in vitro.
Optimizing Dapansutrile Concentration for Cell Viability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dapansutrile concentration...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Dapansutrile concentration in cell viability experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dapansutrile?
A1: Dapansutrile is a selective inhibitor of the NLRP3 (NOD-like receptor family, pyrin domain-containing 3) inflammasome.[1][2] It works by preventing the assembly and activation of the NLRP3 inflammasome complex, which in turn blocks the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] This targeted action helps to reduce inflammation.
Q2: At what concentrations is Dapansutrile typically effective in vitro?
A2: Dapansutrile has been shown to be effective at nanomolar to low micromolar concentrations for inhibiting the NLRP3 inflammasome. For instance, in LPS-stimulated human blood-derived macrophages, Dapansutrile reduced IL-1β and IL-18 release at concentrations as low as 1 µM or less.[1] The optimal concentration will, however, vary depending on the cell type and experimental conditions.
Q3: Is Dapansutrile expected to be cytotoxic?
A3: Dapansutrile's primary role is as an anti-inflammatory agent, not a cytotoxic one. In several studies, it has been shown to improve cell survival and reduce senescence-related phenotypes.[3][4] While high concentrations of any compound can eventually lead to cell death, Dapansutrile is not expected to be highly cytotoxic at the concentrations typically used to inhibit the NLRP3 inflammasome. One study in a melanoma model suggested that its anti-tumor effects were mediated by the immune system rather than by direct tumor cell killing.[5]
Q4: How should I prepare a stock solution of Dapansutrile?
A4: Dapansutrile is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared by dissolving Dapansutrile in DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in cell culture medium to the desired final concentration. It is crucial to ensure the final DMSO concentration in the cell culture is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Unexpectedly high cell death observed at low Dapansutrile concentrations.
1. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. 2. Cell health: The cells may have been unhealthy or stressed before the experiment. 3. Contamination: The cell culture may be contaminated with bacteria or mycoplasma. 4. Incorrect compound concentration: Errors in calculating dilutions may have resulted in a higher than intended final concentration.
1. Prepare a vehicle control with the same final DMSO concentration as the highest Dapansutrile concentration to assess solvent toxicity. Ensure the final DMSO concentration is ≤ 0.1%. 2. Always use healthy, actively growing cells for experiments. Monitor cell morphology and viability before starting the assay. 3. Regularly test cell cultures for contamination. 4. Double-check all calculations and dilution steps.
No effect on cell viability is observed, even at high concentrations.
1. Low intrinsic cytotoxicity: Dapansutrile is not expected to be highly cytotoxic. 2. Short incubation time: The incubation period may not be long enough to observe any potential long-term effects on cell proliferation or viability. 3. Assay interference: The compound may interfere with the chemistry of the viability assay being used.
1. This is the expected outcome for a non-cytotoxic compound. The goal of using Dapansutrile is often to study its anti-inflammatory effects. 2. Consider extending the incubation time (e.g., 48 or 72 hours) to assess effects on cell proliferation. 3. Run a control experiment without cells to check for direct interaction between Dapansutrile and the assay reagents.
High variability between replicate wells.
1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Pipetting errors: Inaccurate pipetting of the compound or assay reagents. 3. Edge effects: Wells on the perimeter of the plate may experience different evaporation rates, affecting cell growth.
1. Ensure the cell suspension is homogenous before and during plating. 2. Calibrate pipettes regularly and use proper pipetting techniques. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Difficulty determining the optimal concentration for inhibiting inflammation without affecting viability.
1. Narrow therapeutic window for the specific cell line: The concentration range that inhibits inflammation might be close to the concentration that affects viability.
1. Perform a dose-response curve for both the anti-inflammatory effect (e.g., by measuring IL-1β levels) and cell viability in parallel. This will help identify the optimal concentration range where inflammation is inhibited with minimal impact on cell viability.
Data Presentation
Table 1: Summary of Dapansutrile Concentrations Used in In Vitro Studies for Anti-Inflammatory Effects
Note: The primary outcome measured in these studies was the inhibition of inflammatory markers, not cytotoxicity (IC50 for cell viability).
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Dapansutrile using an MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
Dapansutrile
DMSO (cell culture grade)
96-well flat-bottom plates
Cells of interest
Complete cell culture medium
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Multichannel pipette
Plate reader (absorbance at 570 nm)
Procedure:
Cell Seeding:
Trypsinize and count the cells.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
Compound Treatment:
Prepare a 2X concentrated serial dilution of Dapansutrile in complete medium from your stock solution.
Remove the old medium from the wells and add 100 µL of the 2X Dapansutrile dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest Dapansutrile concentration) and a no-treatment control.
Incubate for the desired period (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After incubation, add 10 µL of MTT solution to each well.
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
Solubilization and Measurement:
Carefully remove the medium containing MTT.
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Shake the plate gently for 15 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the untreated control.
Plot the percentage of cell viability against the Dapansutrile concentration to generate a dose-response curve.
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Dapansutrile in DMSO and to offer troubleshooting advice for common exper...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Dapansutrile in DMSO and to offer troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving Dapansutrile for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving Dapansutrile for in vitro studies. Dapansutrile is soluble in DMSO at concentrations up to 100 mg/mL (750.91 mM).[1] For cell-based assays, it is crucial to use high-purity, anhydrous DMSO to minimize solvent-induced artifacts.[1]
Q2: What are the recommended storage conditions for Dapansutrile stock solutions in DMSO?
A2: For optimal stability, Dapansutrile stock solutions in DMSO should be stored under the following conditions:
Long-term storage: 6 months to 1 year at -80°C.[1][2]
It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[1]
Q3: How stable is Dapansutrile in DMSO over time?
A3: While specific long-term quantitative stability data for Dapansutrile in DMSO at various temperatures is not extensively published, general recommendations suggest that the compound is stable for up to 6 months when stored at -80°C.[2] However, the actual stability can be influenced by several factors including the purity of the DMSO, exposure to light, and the number of freeze-thaw cycles. For sensitive experiments, it is recommended to prepare fresh solutions or to perform periodic quality control checks on stored solutions.
Q4: Can I store Dapansutrile in DMSO at room temperature?
A4: Storing Dapansutrile solutions in DMSO at room temperature is not recommended for extended periods. Some chemical classes can degrade in DMSO at room temperature, and DMSO itself is hygroscopic, meaning it readily absorbs water from the atmosphere.[3] The presence of water can facilitate the degradation of dissolved compounds.[4] For working solutions, it is best to prepare them fresh from a frozen stock on the day of the experiment.
Q5: My Dapansutrile solution in DMSO appears to have precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To redissolve the compound, you can gently warm the vial to 37°C for a short period and vortex it thoroughly. If precipitation persists, sonication may also be helpful.[2] To prevent this, consider preparing stock solutions at a concentration well within the solubility limit and ensure the DMSO used is anhydrous.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of Dapansutrile in assays.
This could be due to the degradation of the Dapansutrile stock solution.
Troubleshooting Steps:
Prepare Fresh Solution: Prepare a fresh stock solution of Dapansutrile from the powdered compound. The powdered form of Dapansutrile is stable for at least 4 years when stored at -20°C.[5]
Compare Potency: Test the freshly prepared solution alongside your existing stock solution in a dose-response experiment to compare their potency (e.g., IC50).
Check DMSO Quality: Ensure you are using high-purity, anhydrous DMSO. Older bottles of DMSO may have absorbed atmospheric water, which can impact compound stability.
Review Storage and Handling: Confirm that your stock solutions have been stored at the correct temperature and that the number of freeze-thaw cycles has been minimized.
Data Presentation
Table 1: Recommended Storage Conditions for Dapansutrile Solutions
Solution Type
Solvent
Storage Temperature
Recommended Duration
Powdered Compound
N/A
-20°C
≥ 4 years
DMSO Stock Solution
DMSO
-20°C
1 month
DMSO Stock Solution
DMSO
-80°C
6 months - 1 year
Experimental Protocols
Protocol: Assessment of Dapansutrile Stability in DMSO
This protocol outlines a general method for assessing the stability of Dapansutrile in DMSO over time using High-Performance Liquid Chromatography (HPLC).
Materials:
Dapansutrile powder
Anhydrous, high-purity DMSO
HPLC system with a UV detector
Appropriate HPLC column (e.g., C18)
Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)
Autosampler vials
Procedure:
Prepare Stock Solution: Prepare a concentrated stock solution of Dapansutrile in DMSO (e.g., 10 mM).
Aliquot and Store: Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., -80°C, -20°C, 4°C, and room temperature). Include a "time zero" sample that is analyzed immediately.
Time Points: At designated time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
HPLC Analysis:
Dilute the samples to a suitable concentration for HPLC analysis.
Inject the samples into the HPLC system.
Monitor the elution of Dapansutrile using a UV detector at an appropriate wavelength.
Record the peak area of the Dapansutrile peak.
Data Analysis:
Compare the peak area of the Dapansutrile peak at each time point to the peak area of the "time zero" sample.
A decrease in the peak area over time indicates degradation. Calculate the percentage of Dapansutrile remaining at each time point.
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
Visualizations
Dapansutrile's Mechanism of Action: NLRP3 Inflammasome Inhibition
Dapansutrile is a selective inhibitor of the NLRP3 inflammasome.[1][6][7] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1, which in turn processes pro-inflammatory cytokines like IL-1β and IL-18 into their mature, active forms.[8][9] Dapansutrile directly targets the NLRP3 protein, preventing the assembly of the inflammasome complex.[7] This inhibition blocks the activation of caspase-1 and the subsequent release of IL-1β and IL-18, thereby reducing inflammation.[7]
Caption: Dapansutrile inhibits the NLRP3 inflammasome assembly.
Experimental Workflow for Dapansutrile Stability Assessment
A systematic approach is necessary to evaluate the stability of Dapansutrile in a DMSO stock solution. The following workflow outlines the key steps from sample preparation to data analysis.
Troubleshooting inconsistent results in Dapansutrile experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapansutrile. Our goal is to help you nav...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dapansutrile. Our goal is to help you navigate potential challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Dapansutrile?
Dapansutrile is a selective inhibitor of the NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome.[1][2][3][4] It functions by directly binding to the NLRP3 protein, which prevents the assembly of the inflammasome complex.[1] This, in turn, blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5] Dapansutrile also inhibits pyroptosis, a form of inflammatory cell death.[1]
Q2: At what stage of the NLRP3 inflammasome activation pathway does Dapansutrile act?
Dapansutrile acts on the second signal of NLRP3 inflammasome activation, which is the assembly of the inflammasome complex. It does not inhibit the priming step (Signal 1), which involves the upregulation of NLRP3 and pro-IL-1β expression, often induced by stimuli like lipopolysaccharide (LPS).[6]
Q3: Is Dapansutrile selective for the NLRP3 inflammasome?
Yes, current research indicates that Dapansutrile is selective for the NLRP3 inflammasome and does not significantly affect other inflammasomes like AIM2 or NLRC4.[6][7]
Q4: What are the expected outcomes of a successful Dapansutrile experiment?
In a well-executed experiment, treatment with Dapansutrile should lead to a significant reduction in the levels of secreted IL-1β and IL-18 following NLRP3 activation. You should also observe a decrease in caspase-1 activity and a reduction in pyroptotic cell death. Importantly, Dapansutrile should not affect the mRNA levels of NLRP3, pro-IL-1β, or pro-IL-18.
Troubleshooting Inconsistent Results
Inconsistent results in Dapansutrile experiments can arise from various factors, ranging from procedural inconsistencies to issues with the reagents themselves. This guide provides a structured approach to troubleshooting common problems.
Problem 1: No or reduced inhibitory effect of Dapansutrile observed.
If Dapansutrile fails to inhibit NLRP3 inflammasome activation in your experiments, consider the following potential causes and solutions:
Potential Cause
Troubleshooting Steps
Improper Dapansutrile Preparation and Storage
- Ensure Dapansutrile is fully dissolved. For in vitro experiments, a common solvent is DMSO. Prepare fresh solutions and avoid repeated freeze-thaw cycles. - For in vivo studies, follow established protocols for vehicle preparation (e.g., corn oil, or a solution with PEG300, Tween-80, and saline). Ensure the solution is homogenous before administration.
Suboptimal Dapansutrile Concentration
- Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type or animal model. Effective concentrations can vary.
Incorrect Timing of Dapansutrile Treatment
- Dapansutrile inhibits inflammasome assembly (Signal 2). Ensure that Dapansutrile is administered before the activation signal (e.g., ATP, nigericin). Pre-incubation times of 30-60 minutes are common for in vitro assays.
Ineffective NLRP3 Inflammasome Activation
- Confirm that your positive controls (NLRP3 activation without Dapansutrile) show a robust response. - Verify the potency of your priming (e.g., LPS) and activation (e.g., ATP, nigericin) reagents. - Ensure your cells are healthy and capable of mounting an inflammatory response.
Cell Line or Model Specificity
- Confirm that your chosen cell line or animal model expresses a functional NLRP3 inflammasome.
Problem 2: High background or variability in cytokine measurements (ELISA).
High background or variability in your ELISA results can mask the inhibitory effects of Dapansutrile.
Potential Cause
Troubleshooting Steps
Cell Death or Lysis
- Excessive cell death unrelated to pyroptosis can release intracellular cytokines, leading to high background. Assess cell viability using methods like Trypan Blue exclusion. - Be gentle when handling cells to avoid mechanical lysis.
Contamination
- Ensure all reagents and cell cultures are free from microbial contamination, which can independently trigger inflammation.
Inconsistent Assay Performance
- Follow the ELISA kit manufacturer's instructions carefully. - Ensure proper washing steps to reduce background. - Run samples in triplicate to assess variability.
Problem 3: Inconsistent results in animal models.
In vivo experiments introduce additional layers of complexity.
Potential Cause
Troubleshooting Steps
Pharmacokinetics and Bioavailability
- The route of administration (oral gavage, intraperitoneal injection, dietary mixing) can significantly impact drug exposure. Refer to established protocols for your specific model. - Consider the timing of administration relative to the inflammatory challenge.
Animal Health and Stress
- Ensure animals are healthy and properly acclimatized to minimize stress-induced inflammatory responses that could confound results.
Variability in Inflammatory Response
- The magnitude of the inflammatory response can vary between individual animals. Use a sufficient number of animals per group to achieve statistical power.
Experimental Protocols and Data
In Vitro NLRP3 Inflammasome Activation and Inhibition Assay
This protocol provides a general framework for assessing Dapansutrile's efficacy in cell culture.
Cell Types:
Human THP-1 monocytes (differentiated into macrophages with PMA)
Mouse bone marrow-derived macrophages (BMDMs)
Protocol Steps:
Cell Seeding: Plate cells at an appropriate density in a multi-well plate.
Priming (Signal 1): Stimulate cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.
Dapansutrile Treatment: Pre-incubate the primed cells with varying concentrations of Dapansutrile (or vehicle control) for 30-60 minutes.
Activation (Signal 2): Add an NLRP3 activator such as ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
Sample Collection: Centrifuge the plate to pellet the cells. Collect the supernatant for cytokine analysis.
Analysis:
Measure IL-1β and IL-18 levels in the supernatant by ELISA.
Assess cell death (pyroptosis) by measuring lactate dehydrogenase (LDH) release in the supernatant.
Analyze cleaved caspase-1 in cell lysates or supernatant by Western blot.
Quantitative Data Summary
The following table summarizes reported efficacy data for Dapansutrile in various experimental settings.
Potential off-target effects of Dapansutrile in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Dapansutrile (OLT1177) for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Dapansutrile (OLT1177) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How selective is Dapansutrile for the NLRP3 inflammasome?
Dapansutrile is characterized as a selective inhibitor of the NLRP3 inflammasome.[1][2][3] It has been shown to have no effect on the AIM2 or NLRC4 inflammasomes, suggesting specificity for NLRP3.[1] The primary mechanism of action is the inhibition of NLRP3 ATPase activity, which in turn blocks the assembly of the inflammasome and subsequent activation of caspase-1 and release of IL-1β and IL-18.[3]
Q2: What are the known off-target effects of Dapansutrile?
Currently, there is limited publicly available data demonstrating significant direct off-target binding of Dapansutrile. Clinical trials have generally reported a favorable safety profile with no treatment-emergent serious adverse events in short-term studies.[2][4] However, comprehensive screening for off-target activities, such as kinome-wide scans, have not been extensively published.
Q3: Could Dapansutrile indirectly affect other signaling pathways?
Yes, by inhibiting the NLRP3 inflammasome and reducing the production of IL-1β, Dapansutrile can indirectly influence downstream signaling pathways. For instance, since IL-1β is a known inducer of IL-6, Dapansutrile can lead to reduced IL-6 levels.[1] Some studies suggest that in specific contexts, pathways like NF-κB and MAPK might be modulated, though this is often considered a consequence of NLRP3 inhibition rather than a direct off-target effect.[5][6]
Q4: Are there any theoretical off-target interactions that researchers should be aware of?
A computational molecular docking study has suggested potential interactions of Dapansutrile with other proteins involved in inflammation, such as IL-1β, IL-6, MMP3, CXCL8, and TNF.[7][8] It is important to note that these are predictions from a computational model and require experimental validation. Researchers investigating the effects of Dapansutrile in systems where these molecules are critical may consider designing experiments to rule out direct interactions.
Troubleshooting Guides
Issue 1: Unexpected experimental results potentially due to off-target effects.
If you observe an unexpected phenotype in your experiments that cannot be explained by NLRP3 inflammasome inhibition alone, consider the following troubleshooting steps:
Step 1: Confirm NLRP3 Target Engagement
Rationale: Ensure that Dapansutrile is effectively inhibiting the NLRP3 inflammasome in your experimental system at the concentration used.
Recommended Assay: Measure the release of IL-1β and IL-18 from LPS-primed macrophages stimulated with an NLRP3 activator (e.g., ATP or nigericin) in the presence and absence of Dapansutrile. A significant reduction in these cytokines confirms on-target activity.
Step 2: Assess Potential for Kinase Inhibition
Rationale: Many small molecule inhibitors can have off-target effects on kinases.
Recommended Assay: If you have access to such services, a kinome scan can provide a broad overview of potential kinase interactions. Alternatively, you can test Dapansutrile's effect on specific kinases relevant to your observed phenotype using in vitro kinase activity assays.
Step 3: Investigate Effects on a Broader Range of Cytokines and Chemokines
Rationale: To explore unexpected inflammatory responses, profile a wider array of signaling molecules.
Recommended Assay: Use a multiplex immunoassay (e.g., Luminex) or a cytokine antibody array to simultaneously measure a broad panel of cytokines and chemokines in your experimental system treated with Dapansutrile. This can help identify unexpected changes in the inflammatory profile.
Step 4: Rule out Non-Specific Effects on Cell Viability
Rationale: High concentrations of any compound can lead to cytotoxicity, which can confound experimental results.
Recommended Assay: Perform a cell viability assay (e.g., MTT or LDH release assay) to ensure that the concentrations of Dapansutrile used in your experiments are not causing significant cell death.
Experimental Protocols
Protocol 1: In Vitro NLRP3 ATPase Activity Assay
This assay directly measures the enzymatic activity of NLRP3 and can be used to determine the IC50 of Dapansutrile for its primary target.
Materials:
Recombinant human NLRP3 protein
Reaction Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
Protease Inhibitor Cocktail
ATP
Dapansutrile (and vehicle control, e.g., DMSO)
ADP-Glo™ Kinase Assay kit
96-well white, flat-bottomed plates
Plate reader capable of measuring luminescence
Procedure:
Prepare a solution of recombinant NLRP3 protein in Reaction Buffer.
Add 20 µL of the NLRP3 solution to each well of a 96-well plate.
Add serial dilutions of Dapansutrile or vehicle control to the wells.
Pre-incubate the plate at 37°C for 15 minutes.
Initiate the reaction by adding ATP to a final concentration of 1 mM.
Incubate the plate with gentle shaking at 37°C for 60 minutes.
Terminate the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
Record luminescence using a plate reader.
Calculate the percent inhibition of NLRP3 ATPase activity for each Dapansutrile concentration and determine the IC50 value.
Protocol 2: Macrophage IL-1β Release Assay
This cell-based assay is a functional measure of NLRP3 inflammasome inhibition.
Materials:
Human or murine macrophages (e.g., THP-1 cells differentiated with PMA, or bone marrow-derived macrophages)
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
Lipopolysaccharide (LPS)
ATP or Nigericin
Dapansutrile (and vehicle control)
Human or murine IL-1β ELISA kit
96-well cell culture plates
Procedure:
Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere overnight.
Prime the cells by treating them with LPS (e.g., 1 µg/mL) for 3-4 hours.
Remove the LPS-containing medium and replace it with fresh medium containing serial dilutions of Dapansutrile or vehicle control.
Incubate for 1 hour.
Stimulate the NLRP3 inflammasome by adding an activator, such as ATP (e.g., 5 mM) for 30-60 minutes or nigericin (e.g., 10 µM) for 1-2 hours.
Collect the cell culture supernatants.
Measure the concentration of IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.
Calculate the percent inhibition of IL-1β release for each Dapansutrile concentration and determine the IC50 value.
Data Presentation
Table 1: Summary of Dapansutrile In Vitro Activity
Addressing poor solubility of Dapansutrile in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of Dapansutrile (also known as OLT1177). Troubleshooting Guide &...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the poor aqueous solubility of Dapansutrile (also known as OLT1177).
Troubleshooting Guide & FAQs
This section addresses common issues encountered when preparing Dapansutrile solutions for experimental use.
FAQs
What is the expected solubility of Dapansutrile in common solvents?
Dapansutrile exhibits varying solubility in different solvents. Below is a summary of reported solubility data. For aqueous solutions, sonication may be required to achieve the maximum solubility.
Solvent
Concentration (mg/mL)
Molar Equivalent (mM)
Notes
Dimethyl Sulfoxide (DMSO)
≥ 100 - 120
≥ 750.9 - 901.1
Fresh, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility.[1]
Water
36.67
275.36
Sonication is recommended to facilitate dissolution.[2]
Phosphate-Buffered Saline (PBS, pH 7.2)
~3
~22.5
Stability of aqueous solutions may be limited; fresh preparation is advised.
My Dapansutrile is not dissolving in my aqueous buffer, what should I do?
If you are experiencing difficulty dissolving Dapansutrile in an aqueous buffer, consider the following troubleshooting steps:
Increase Sonication Time: Apply sonication for a longer duration to aid dissolution.
Gentle Heating: Gently warm the solution (e.g., to 37°C) to increase solubility. Avoid excessive heat, which could degrade the compound.
pH Adjustment: The solubility of Dapansutrile may be pH-dependent. Although specific data across a wide pH range is limited, you can empirically test adjusting the pH of your buffer.
Use of Co-solvents: For in vitro assays, preparing a concentrated stock solution in DMSO and then diluting it into your aqueous experimental medium is a common practice. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
Can I prepare a stock solution of Dapansutrile and store it for later use?
Yes, you can prepare concentrated stock solutions in DMSO and store them at -20°C or -80°C for extended periods. When stored at -80°C in a suitable solvent, it can be stable for up to a year.[1] For aqueous solutions, it is recommended to prepare them fresh before each experiment to ensure stability and prevent precipitation.
Are there any recommended formulations for in vivo studies?
Several formulations using excipients to improve the solubility and bioavailability of Dapansutrile for oral or parenteral administration have been reported. These often involve a combination of solvents and surfactants. Below are some examples of formulations that have been used.
Formulation Components
Example Ratios
Resulting Solubility
DMSO, PEG300, Tween-80, Saline
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
≥ 2.08 mg/mL (15.62 mM)
DMSO, SBE-β-CD in Saline
10% DMSO, 90% (20% SBE-β-CD in Saline)
≥ 2.08 mg/mL (15.62 mM)
DMSO, Corn Oil
10% DMSO, 90% Corn Oil
≥ 2.08 mg/mL (15.62 mM)
Experimental Protocols
This section provides detailed methodologies for preparing Dapansutrile solutions.
Protocol 1: Preparation of a Dapansutrile Stock Solution in DMSO
Objective: To prepare a high-concentration stock solution of Dapansutrile for subsequent dilution in aqueous media.
Materials:
Dapansutrile powder
Anhydrous Dimethyl Sulfoxide (DMSO)
Sterile microcentrifuge tubes or vials
Procedure:
Weigh the desired amount of Dapansutrile powder in a sterile container.
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock solution, add 75.09 µL of DMSO per 1 mg of Dapansutrile).
Vortex the solution until the Dapansutrile is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of Dapansutrile
Objective: To prepare a ready-to-use aqueous solution of Dapansutrile for in vitro experiments.
Materials:
Dapansutrile powder
Nuclease-free water or desired aqueous buffer (e.g., PBS)
Sonicator
Sterile tubes
Procedure:
Weigh the desired amount of Dapansutrile powder.
Add the corresponding volume of water or buffer.
Vortex the mixture vigorously.
Place the tube in a sonicator bath and sonicate until the solution becomes clear. The reported solubility in water is approximately 36.67 mg/mL.[2]
Use the solution immediately for your experiment. It is not recommended to store aqueous solutions for long periods.
Visualizations
NLRP3 Inflammasome Activation Pathway
The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process involving a priming signal and an activation signal, leading to the production of pro-inflammatory cytokines.[3][4][5] Dapansutrile is an inhibitor of the NLRP3 inflammasome.[6]
Caption: NLRP3 inflammasome activation pathway and the inhibitory action of Dapansutrile.
Experimental Workflow for Improving Dapansutrile Solubility
This workflow outlines a systematic approach to addressing solubility challenges with Dapansutrile in aqueous solutions for in vitro studies.
Caption: A workflow for troubleshooting and improving the solubility of Dapansutrile.
Technical Support Center: Long-Term In Vivo Administration of Dapansutrile
Welcome to the technical support center for the long-term in vivo administration of Dapansutrile (also known as OLT1177). This resource is designed for researchers, scientists, and drug development professionals to provi...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the long-term in vivo administration of Dapansutrile (also known as OLT1177). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and offer troubleshooting solutions.
This section addresses common questions and challenges that may arise during the long-term in vivo administration of Dapansutrile.
1. Formulation and Administration
Q: What is the recommended vehicle for oral administration of Dapansutrile in long-term mouse studies?
A: Dapansutrile can be solubilized in distilled water or sterile saline for oral gavage. For administration in the diet, it can be mixed with standard rodent chow. The choice of vehicle may depend on the specific experimental design and the health status of the animals. For instance, in models where mice show reduced food intake, oral gavage is a more precise method of administration.[1]
Q: How should I prepare Dapansutrile for intraperitoneal (i.p.) injection?
A: For i.p. injection, Dapansutrile can be solubilized in sterile saline.[1] It is crucial to ensure the solution is sterile to prevent infection.
Q: What are the recommended dosages for long-term studies in mice?
A: Dosages can vary depending on the disease model and administration route. Preclinical studies have used a range of doses. For oral administration, doses have included 60 mg/kg administered twice daily by oral gavage or administration in an enriched diet (3.5 g/kg or 3.75 g/kg of food).[1][2] For intraperitoneal administration, studies have used 200 mg/kg once daily or 60 mg/kg twice daily.[1][2]
Q: I'm observing precipitation in my Dapansutrile solution. What should I do?
A: If you observe precipitation, it is recommended to prepare fresh solutions. The stability of Dapansutrile in solution over extended periods at room temperature or refrigerated should be validated for your specific vehicle and storage conditions. For long-term studies, it is good practice to prepare fresh solutions regularly.
2. Dosing and Animal Welfare
Q: My animals appear stressed from daily oral gavage. What can I do to minimize this?
A: Repeated oral gavage can be a source of stress for animals. To mitigate this, ensure that personnel are well-trained in the technique to minimize handling time and potential for injury. Alternative administration methods, such as incorporating Dapansutrile into the diet, can be considered if precise daily dosing is not a critical requirement for your study. However, be aware that reduced food intake in some disease models can affect the actual dose received.[1]
Q: What are the potential adverse effects of long-term Dapansutrile administration?
A: Short-term studies in humans and animals have shown that Dapansutrile is generally well-tolerated.[2][3][4][5] However, long-term safety data is still limited.[2][3] A potential concern with chronic inhibition of the NLRP3 inflammasome is an increased risk of infection due to a dampened immune response.[2][3] In a three-month preclinical study in mice with doses up to approximately 1000 mg/kg/day, no significant effects on synaptic transmission, plasticity, or spatial learning and memory were observed.[3]
Q: What parameters should I monitor in my animals during a long-term study?
A: Regular monitoring of animal health is crucial. Key parameters to monitor include:
Body weight: Significant weight loss can be an indicator of toxicity or disease progression.
Food and water intake: Changes in consumption can indicate adverse effects.
Clinical signs: Observe for any changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), or signs of distress.
For specific disease models: Monitor relevant clinical scores and pathological markers. For example, in a model of experimental autoimmune encephalomyelitis (EAE), neurological deficits should be scored regularly.[1]
3. Efficacy and Pharmacokinetics
Q: Is there a difference in efficacy between once-daily and twice-daily dosing?
A: In some preclinical models, twice-daily administration of a lower dose has shown greater efficacy than a single higher daily dose.[1] This may be related to the half-life of Dapansutrile, and maintaining a therapeutic concentration over a longer period.
Q: Does Dapansutrile accumulate with repeated dosing?
A: Dapansutrile has a relatively long half-life of approximately 24 hours in humans, which suggests potential for accumulation with consecutive daily dosing.[2][3] Pharmacokinetic studies in your specific animal model and dosing regimen are recommended to determine the extent of accumulation.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical and clinical studies of Dapansutrile.
Table 1: Preclinical Efficacy of Dapansutrile in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Administration Route
Dosing Regimen
Key Findings
Reference
Oral (in diet)
3.75 g/kg of food
Ameliorated neurological deficits and reduced demyelination.
Table 3: Pharmacokinetic Parameters of Dapansutrile in a Phase 1 Clinical Trial
Dose
Cmax (ng/mL)
100 mg (single oral dose)
2,700
300 mg (single oral dose)
9,800
1,000 mg (single oral dose)
32,000
Experimental Protocols
This section provides detailed methodologies for key experiments involving the long-term administration of Dapansutrile.
Protocol 1: Long-Term Oral Administration of Dapansutrile in a Mouse Model of EAE
Objective: To assess the therapeutic efficacy of long-term oral Dapansutrile administration in a chronic EAE mouse model.
Materials:
Dapansutrile (OLT1177)
Distilled water (for oral gavage) or standard rodent chow (for in-diet administration)
Female C57BL/6 mice (8-10 weeks old)
MOG35-55 peptide
Complete Freund's Adjuvant (CFA)
Mycobacterium tuberculosis
Pertussis toxin
Gavage needles
Procedure:
EAE Induction: Induce EAE in mice by subcutaneous immunization with MOG35-55 emulsified in CFA containing Mycobacterium tuberculosis. Administer pertussis toxin intraperitoneally on the day of immunization and 48 hours later.
Treatment Groups:
Control Group: Administer the vehicle (distilled water or standard chow) on the same schedule as the treatment group.
Treatment Group (Oral Gavage): From the onset of clinical signs, administer Dapansutrile (e.g., 60 mg/kg) solubilized in distilled water twice daily via oral gavage.
Treatment Group (In-Diet): Provide an enriched diet containing Dapansutrile (e.g., 3.75 g/kg of food) starting from the day of immunization.
Monitoring:
Monitor the clinical signs of EAE daily and score the neurological deficits.
Measure body weight regularly.
Endpoint Analysis: At the end of the study (e.g., 21 days post-induction), collect spinal cord tissue for histological analysis of demyelination and inflammation, and for protein analysis of pro-inflammatory cytokines (e.g., IL-1β, IL-18).
Protocol 2: Intraperitoneal Administration of Dapansutrile
Objective: To evaluate the effect of intraperitoneal Dapansutrile administration.
Materials:
Dapansutrile (OLT1177)
Sterile saline
Procedure:
Preparation: Solubilize Dapansutrile in sterile saline to the desired concentration (e.g., for a 60 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the concentration would be 12 mg/mL).
Administration: Administer the Dapansutrile solution via intraperitoneal injection once or twice daily, as required by the experimental design.
Technical Support Center: Dapansutrile In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vitro assays involving Dapansutrile, a selective NLRP3 inflammasome inh...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vitro assays involving Dapansutrile, a selective NLRP3 inflammasome inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is Dapansutrile and what is its mechanism of action in vitro?
Dapansutrile is a novel, orally active, small molecule that selectively inhibits the NLRP3 inflammasome.[1][2] Its primary mechanism of action is the inhibition of NLRP3 inflammasome assembly, which in turn blocks the activation of caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokines IL-1β and IL-18.[1] It has been shown to inhibit the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome formation.[1] Of note, Dapansutrile does not affect the priming step of NLRP3 activation (e.g., NF-κB signaling) or the activation of other inflammasomes like AIM2 or NLRC4.[2]
Q2: What are the key in vitro assays to assess Dapansutrile's activity?
The most common in vitro assays to evaluate the efficacy of Dapansutrile focus on the downstream effects of NLRP3 inflammasome inhibition. These include:
IL-1β and IL-18 ELISA: To quantify the reduction in the release of these key pro-inflammatory cytokines.
Caspase-1 Activity Assay: To measure the inhibition of caspase-1, the enzyme directly responsible for IL-1β and IL-18 maturation.
ASC Speck Formation Assay: To visualize and quantify the inhibition of inflammasome assembly.
Western Blotting: To analyze the expression and cleavage of NLRP3 inflammasome components such as NLRP3, ASC, and pro-caspase-1.
Q3: What cell types are suitable for in vitro studies with Dapansutrile?
A variety of immune cells, both primary and cell lines, that express the necessary NLRP3 inflammasome components are suitable. Commonly used models include:
Primary cells: Human peripheral blood mononuclear cells (PBMCs), human monocyte-derived macrophages (hMDMs), and mouse bone marrow-derived macrophages (BMDMs).[3][4]
Cell lines: Human monocytic cell lines like THP-1 and U937 are frequently used due to their reliability and ease of culture.[5] It is important to note that some cell lines, like RAW264.7 macrophages, may not express sufficient levels of ASC for robust inflammasome activation.
Q4: How should I prepare and store Dapansutrile for in vitro use?
For in vitro experiments, Dapansutrile is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage, which is generally at -20°C or -80°C to maintain its stability. When preparing working solutions, it is important to ensure that the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Troubleshooting Guides
IL-1β and IL-18 ELISA Assays
Problem
Possible Cause(s)
Recommended Solution(s)
Weak or No Signal
- Inadequate inflammasome activation (insufficient priming or activation signal).- Reagents expired or improperly stored.- Incorrect assay procedure (e.g., wrong incubation times/temperatures).[6]- Dapansutrile concentration too high, leading to complete inhibition.
- Optimize priming (e.g., LPS concentration and time) and activation (e.g., ATP, nigericin concentration and time) steps.- Check expiration dates and storage conditions of all kit components.- Carefully review and follow the ELISA kit protocol.- Perform a dose-response curve for Dapansutrile to find the optimal inhibitory range.
High Background
- Insufficient washing between steps.- Non-specific antibody binding.- Contaminated reagents or buffers.[7][8]
- Ensure thorough and consistent washing of wells. An automated plate washer can improve consistency.[7]- Use the blocking buffer recommended by the kit manufacturer.- Prepare fresh buffers and reagents for each experiment.[8]
High Variability Between Replicates
- Pipetting errors.- Inconsistent incubation times or temperatures.- "Edge effects" on the microplate.
- Use calibrated pipettes and proper pipetting techniques.- Ensure uniform incubation conditions for all wells.- Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain a humid environment.
Caspase-1 Activity Assay
Problem
Possible Cause(s)
Recommended Solution(s)
Low Signal-to-Noise Ratio
- Insufficient caspase-1 activation.- Cell lysates with low protein concentration.- Substrate degradation.
- Confirm robust inflammasome activation using positive controls.- Ensure adequate cell numbers and efficient lysis to obtain sufficient protein.- Use fresh substrate for each assay and protect it from light.
High Background Fluorescence/Luminescence
- Autofluorescence of compounds or cell culture media.- Non-specific cleavage of the substrate by other proteases.
- Include a "no-cell" control to measure background from the media and reagents.- Use a specific caspase-1 inhibitor (e.g., Ac-YVAD-CHO) as a negative control to confirm signal specificity.[9]
Inconsistent Results
- Variability in cell health and density.- Inconsistent timing of reagent addition.
- Ensure consistent cell seeding density and monitor cell viability.- Use a multichannel pipette for simultaneous addition of reagents to minimize timing differences.
ASC Speck Formation Assay
Problem
Possible Cause(s)
Recommended Solution(s)
No or Few ASC Specks Observed
- Inadequate inflammasome activation.- Low expression of ASC in the chosen cell line.- Antibody for immunofluorescence is not working optimally.
- Titrate priming and activation stimuli.- Use a cell line known to express high levels of ASC (e.g., THP-1).- Validate the anti-ASC antibody for immunofluorescence and optimize staining conditions.[10]
- Titrate the primary antibody concentration.- Optimize the blocking step (e.g., increase incubation time or try different blocking agents).
Difficulty in Quantifying Specks
- Subjectivity in manual counting.- Cells are too dense, making individual cell analysis difficult.
- Use automated image analysis software for unbiased quantification.- Seed cells at a lower density to allow for clear visualization of individual cells.
Western Blotting for NLRP3, ASC, and Caspase-1
Problem
Possible Cause(s)
Recommended Solution(s)
Weak or No Protein Signal
- Low protein expression in the chosen cell type.- Inefficient protein extraction or transfer.[11]- Low antibody affinity or incorrect antibody dilution.
- Use positive control cell lysates (e.g., LPS-primed and activated THP-1 cells).[12]- Optimize lysis buffer with protease inhibitors and ensure complete transfer by checking the membrane with Ponceau S stain.[11]- Titrate primary antibody concentration and ensure the secondary antibody is appropriate.
Non-specific Bands
- Primary or secondary antibody cross-reactivity.- High antibody concentration.
- Use highly specific, validated antibodies. Consider using knockout/knockdown cell lysates as negative controls.- Reduce the antibody concentration and/or increase the stringency of the washing steps.
Difficulty Detecting Cleaved Caspase-1
- Cleaved caspase-1 is often secreted from the cell.- Low levels of activated caspase-1.
- Concentrate proteins from the cell culture supernatant to detect secreted cleaved caspase-1.- Ensure robust inflammasome activation to increase the amount of cleaved caspase-1.
Multiple Bands for NLRP3
- NLRP3 can undergo post-translational modifications and has several isoforms.[11]
- This can be expected. Consult the literature and antibody datasheets for information on expected band sizes and patterns for your specific cell type and conditions.[11]
Quantitative Data Summary
Table 1: In Vitro Activity of Dapansutrile
Cell Type
Assay
Dapansutrile Concentration
Observed Effect
Reference
Human blood-derived macrophages
IL-1β ELISA
100-fold lower than safely achieved plasma concentrations in humans
Note: IC50 values can be highly dependent on the specific experimental conditions, including cell type, stimulus, and assay format.[15]
Experimental Protocols
General Protocol for In Vitro NLRP3 Inflammasome Activation and Dapansutrile Treatment
This protocol provides a general framework. Optimal conditions (e.g., cell density, reagent concentrations, and incubation times) should be determined empirically for each specific cell type and experiment.
a. Cell Seeding:
Seed cells (e.g., THP-1 monocytes, BMDMs) in a suitable culture plate at a density that will result in a confluent monolayer on the day of the experiment.
For THP-1 cells, differentiate to a macrophage-like state using Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.
b. Priming (Signal 1):
Prime the cells with a Toll-like receptor (TLR) agonist to upregulate the expression of NLRP3 and pro-IL-1β. A common priming agent is Lipopolysaccharide (LPS) at a concentration of 100-1000 ng/mL for 3-4 hours.
c. Dapansutrile Treatment:
Following the priming step, remove the LPS-containing media.
Add fresh media containing the desired concentrations of Dapansutrile or vehicle control (DMSO). Pre-incubate for 30-60 minutes.
d. Activation (Signal 2):
Add a specific NLRP3 activator. Common activators include:
ATP: 2.5-5 mM for 30-60 minutes.
Nigericin: 5-20 µM for 30-60 minutes.
Monosodium urate (MSU) crystals: 100-250 µg/mL for 4-6 hours.
e. Sample Collection:
Supernatant: Carefully collect the cell culture supernatant for analysis of secreted cytokines (IL-1β, IL-18) by ELISA or for detection of secreted caspase-1 by Western blot.
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis of intracellular proteins or for measuring intracellular caspase-1 activity.
Detailed Methodologies for Key Assays
IL-1β/IL-18 ELISA: Follow the manufacturer's protocol for the specific ELISA kit being used. Generally, this involves adding the collected supernatants to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric or chemiluminescent detection.
Caspase-1 Activity Assay: Commercially available kits are recommended. These assays typically use a specific caspase-1 substrate that, when cleaved, releases a fluorescent or luminescent reporter molecule. The signal intensity is proportional to the caspase-1 activity in the sample (cell lysate or supernatant).
ASC Speck Formation by Immunofluorescence:
Culture and treat cells on sterile glass coverslips.
After treatment, fix the cells with 4% paraformaldehyde.
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
Block non-specific binding with a suitable blocking agent (e.g., bovine serum albumin or normal goat serum).
Incubate with a primary antibody specific for ASC.
Wash and incubate with a fluorescently labeled secondary antibody.
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
Visualize the cells using a fluorescence microscope. ASC specks will appear as distinct, bright puncta within the cytoplasm.
Western Blotting:
Prepare cell lysates and determine protein concentration using a standard method (e.g., BCA assay).
Separate proteins by SDS-PAGE on a gel with an appropriate acrylamide percentage (e.g., 8-12%).
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with primary antibodies against NLRP3, ASC, pro-caspase-1, and cleaved caspase-1.
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Dapansutrile's Mechanism of Action in the NLRP3 Inflammasome Pathway.
Caption: General Experimental Workflow for In Vitro Dapansutrile Assays.
Caption: Logical Flow for Troubleshooting Inconsistent Assay Variability.
Dapansutrile vs. MCC950: A Comparative Guide to NLRP3 Inflammasome Inhibition
For Researchers, Scientists, and Drug Development Professionals The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activ...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), making it a prime therapeutic target. This guide provides a detailed comparison of two prominent small molecule inhibitors of the NLRP3 inflammasome: Dapansutrile (also known as OLT1177) and MCC950.
At a Glance: Key Differences
Feature
Dapansutrile (OLT1177)
MCC950
Chemical Class
β-sulfonyl nitrile
Diaryl-sulfonylurea
Clinical Development
Actively in Phase 2/3 clinical trials for various indications.[1]
Clinical development halted due to liver toxicity concerns.[1][2]
Mechanism of Action: Targeting the Core of Inflammation
Both Dapansutrile and MCC950 are highly selective inhibitors of the NLRP3 inflammasome. They act directly on the NLRP3 protein, preventing its activation and the subsequent assembly of the inflammasome complex. This blockade inhibits the activation of caspase-1 and the maturation of IL-1β and IL-18.[6][7][8]
Dapansutrile has been shown to inhibit the ATPase activity of NLRP3, which is essential for its function. By doing so, it prevents the interaction between NLRP3 and ASC (Apoptosis-associated speck-like protein containing a CARD), a critical step in inflammasome assembly.[3][7]
MCC950 also directly targets the NLRP3 protein, specifically binding to the Walker B motif within the NACHT domain. This interaction is thought to lock NLRP3 in an inactive conformation, preventing ATP hydrolysis and subsequent oligomerization.[9]
Dapansutrile: A Specific Inhibitor of the NLRP3 Inflammasome Over NLRC4 and AIM2
For Immediate Publication A Comparative Guide for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the experimental data validating the specificity of Dapansutri...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data validating the specificity of Dapansutrile (also known as OLT1177), an orally active β-sulfonyl nitrile molecule, for the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome over the NLR family CARD domain containing 4 (NLRC4) and Absent in Melanoma 2 (AIM2) inflammasomes. The data presented herein demonstrates Dapansutrile's potential as a targeted therapeutic agent for NLRP3-mediated inflammatory diseases.
Executive Summary
Dapansutrile has been shown to be a potent and selective inhibitor of the NLRP3 inflammasome.[1] In vitro studies reveal that nanomolar concentrations of Dapansutrile effectively reduce the release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18) following both canonical and non-canonical activation of the NLRP3 inflammasome.[1] Crucially, Dapansutrile exhibits no inhibitory effect on the NLRC4 and AIM2 inflammasomes, highlighting its specificity.[1] This selectivity is critical for therapeutic applications, as it minimizes off-target effects and allows for the precise modulation of the NLRP3 signaling pathway.
Comparative Efficacy: NLRP3 vs. NLRC4 and AIM2
The specificity of Dapansutrile has been demonstrated in various experimental settings. The following tables summarize the key quantitative data from studies assessing the inhibitory activity of Dapansutrile on different inflammasomes.
Table 1: Comparative Inhibition of Inflammasome-Mediated Cytokine Release by Dapansutrile. Data from in vitro studies show significant inhibition of NLRP3-mediated IL-1β and IL-18 release, with no discernible effect on NLRC4 and AIM2 activation.
Mechanism of Action: Targeting NLRP3 Oligomerization
Dapansutrile exerts its inhibitory effect by directly targeting the NLRP3 protein.[1] Immunoprecipitation and Förster resonance energy transfer (FRET) analyses have demonstrated that Dapansutrile prevents the interaction between NLRP3 and the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), as well as the interaction between NLRP3 and caspase-1.[1] This disruption of protein-protein interactions is crucial as it inhibits the oligomerization and assembly of the NLRP3 inflammasome complex.[1] Furthermore, in a cell-free assay, Dapansutrile was shown to reduce the ATPase activity of recombinant NLRP3, suggesting a direct binding and modulation of the NLRP3 protein.[1]
Signaling Pathways
The following diagrams illustrate the canonical activation pathways of the NLRP3, NLRC4, and AIM2 inflammasomes, highlighting the specific point of inhibition by Dapansutrile.
Caption: NLRP3 Inflammasome Pathway and Dapansutrile Inhibition.
Caption: NLRC4 Inflammasome Activation Pathway.
Caption: AIM2 Inflammasome Activation Pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide to validate the specificity of Dapansutrile.
In Vitro Inflammasome Activation and Inhibition Assay
Objective: To determine the effect of Dapansutrile on NLRP3, NLRC4, and AIM2 inflammasome activation by measuring cytokine release.
Cell Culture:
Human Monocyte-Derived Macrophages (hMDMs): Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors by Ficoll-Paque density gradient centrifugation. Monocytes are purified by positive selection using CD14 magnetic beads and differentiated into macrophages by culturing for 7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and 50 ng/mL M-CSF.
Murine Bone Marrow-Derived Macrophages (BMDMs): Bone marrow is flushed from the femurs and tibias of C57BL/6 mice. Cells are cultured for 7 days in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20% L929 cell-conditioned medium as a source of M-CSF.
Inflammasome Activation:
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
For NLRP3 activation, cells are primed with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours. The medium is then replaced with fresh medium containing Dapansutrile at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes. Subsequently, cells are stimulated with 5 mM ATP for 30 minutes or 10 µM Nigericin for 1 hour.
For NLRC4 activation, BMDMs are infected with Salmonella typhimurium (e.g., at a multiplicity of infection of 10) in the presence of Dapansutrile or vehicle control for 4-6 hours.
For AIM2 activation, BMDMs are transfected with 1 µg/mL poly(dA:dT) using a suitable transfection reagent in the presence of Dapansutrile or vehicle control for 6-8 hours.
Cytokine Measurement:
Cell culture supernatants are collected and centrifuged to remove cellular debris.
The concentrations of IL-1β and IL-18 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
Data Analysis:
The percentage of cytokine inhibition is calculated relative to the vehicle-treated control.
IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the Dapansutrile concentration and fitting the data to a four-parameter logistic curve.
Caption: General Experimental Workflow for Testing Inhibitor Specificity.
A Comparative Guide to In Vivo Biomarkers for Assessing Dapansutrile Efficacy
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of biomarkers to confirm the in vivo efficacy of Dapansutrile (also known as OLT1177), a selective NLRP3 infl...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers to confirm the in vivo efficacy of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor. The performance of Dapansutrile is compared with another well-characterized NLRP3 inhibitor, MCC950, supported by experimental data from various preclinical models.
Dapansutrile is an orally active small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system.[1][2] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. By inhibiting the NLRP3 inflammasome, Dapansutrile blocks the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18), thereby mitigating the inflammatory response.[1][3]
NLRP3 Inflammasome Signaling Pathway
The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition by Dapansutrile.
Quantitative Biomarker Comparison: Dapansutrile vs. MCC950
The following tables summarize the in vivo effects of Dapansutrile and the alternative NLRP3 inhibitor, MCC950, on key biomarkers of inflammation. Data is compiled from multiple preclinical studies. Note that direct comparison should be made with caution due to variations in animal models, dosing, and administration routes.
Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the efficacy of Dapansutrile in an in vivo model of inflammation.
Caption: Workflow for in vivo evaluation of Dapansutrile's anti-inflammatory effects.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β and IL-18
This protocol is for the quantitative measurement of mouse IL-1β and IL-18 in serum, plasma, or tissue homogenates.
Principle: A sandwich ELISA format is used, where a capture antibody specific to the cytokine is pre-coated onto a 96-well plate.[9] Samples and standards are added, and the cytokine is bound by the immobilized antibody. A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate. Finally, a substrate solution is added, and the color development is proportional to the amount of cytokine present.[10]
Materials:
Mouse IL-1β or IL-18 ELISA kit (e.g., from Invitrogen, RayBiotech, or Elabscience).[9][11][12]
96-well microplate reader.
Precision pipettes.
Wash buffer (e.g., PBS with 0.05% Tween-20).
Stop solution (e.g., 1M H₂SO₄).
Procedure:
Plate Preparation: A 96-well plate is coated with a capture antibody overnight at 4°C.[13]
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[13]
Sample/Standard Incubation: Standards and samples are added to the wells and incubated for 2 hours at room temperature or overnight at 4°C.[13]
Detection Antibody: The plate is washed, and a biotinylated detection antibody is added and incubated for 1 hour at room temperature.[11]
Streptavidin-HRP: After another wash, streptavidin-HRP is added and incubated for 45 minutes.[11]
Substrate Development: The plate is washed, and TMB substrate is added. The plate is incubated in the dark for 15-30 minutes.[12]
Stopping Reaction: The reaction is stopped by adding a stop solution.
Reading: The absorbance is read at 450 nm. A standard curve is generated to determine the concentration of the cytokine in the samples.
Western Blot for NLRP3 and Caspase-1
This protocol is for detecting the protein levels of NLRP3 and the cleavage of Caspase-1 in tissue or cell lysates.
Principle: Proteins from a sample are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific antibodies. Cleaved (active) Caspase-1 (p20 subunit) can be distinguished from its pro-form.
Sample Preparation: Tissues or cells are lysed in RIPA buffer with protease inhibitors. Protein concentration is determined using a BCA assay.
SDS-PAGE: Equal amounts of protein are loaded and separated on an SDS-PAGE gel.
Transfer: Proteins are transferred from the gel to a PVDF membrane.
Blocking: The membrane is blocked for 1 hour at room temperature.
Primary Antibody Incubation: The membrane is incubated with the primary antibody overnight at 4°C.[14]
Secondary Antibody Incubation: The membrane is washed and incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: The membrane is incubated with an ECL substrate, and the signal is detected using a chemiluminescence imaging system.[14]
Flow Cytometry for Immune Cell Infiltration
This protocol allows for the identification and quantification of various immune cell populations (e.g., neutrophils, macrophages, T cells) that have infiltrated a tissue.[17]
Principle: A single-cell suspension is prepared from the tissue of interest. Cells are then stained with a cocktail of fluorescently-labeled antibodies against specific cell surface markers. The stained cells are analyzed on a flow cytometer, which identifies and quantifies different cell populations based on their fluorescence.[18]
Materials:
Flow cytometer.
Fluorescently-labeled antibodies (e.g., anti-CD45, anti-Ly6G for neutrophils, anti-F4/80 for macrophages, anti-CD3, anti-CD4 for T cells).
Tissue Dissociation: The tissue is minced and digested with enzymes to obtain a single-cell suspension.[19]
Red Blood Cell Lysis: If necessary, red blood cells are lysed.
Cell Staining: The single-cell suspension is incubated with a cocktail of fluorescently-labeled antibodies.
Data Acquisition: The stained cells are run on a flow cytometer to acquire data.
Data Analysis: The data is analyzed using flow cytometry software to gate on and quantify the different immune cell populations.[20][21]
Caspase-1 Activity Assay
This fluorometric assay provides a direct measure of Caspase-1 enzymatic activity.
Principle: The assay utilizes a specific Caspase-1 substrate (e.g., YVAD-AFC) that is cleaved by active Caspase-1, releasing a fluorescent compound (AFC). The fluorescence intensity is directly proportional to the Caspase-1 activity.
Materials:
Caspase-1 fluorometric assay kit (e.g., from Abcam).
Fluorometer or fluorescence microplate reader.
Tissue or cell lysate.
Assay buffer.
Procedure:
Lysate Preparation: Prepare cell or tissue lysates.
Reaction Setup: Add lysate to a 96-well plate with the assay buffer and the fluorogenic substrate.[22]
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[22][23]
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation / 505 nm emission for AFC).
Quantification: The activity is quantified by comparing the sample fluorescence to a standard curve generated with a known amount of the fluorescent compound.[22]
Immunohistochemistry (IHC) for Cytokine Localization
IHC allows for the visualization of the location of specific proteins, such as IL-1β, within the tissue architecture.
Principle: A specific primary antibody binds to the target protein in a thin section of paraffin-embedded tissue. A secondary antibody, conjugated to an enzyme (like HRP), binds to the primary antibody. A substrate is then added, which is converted by the enzyme into a colored precipitate at the location of the protein, allowing for visualization under a microscope.[24][25]
Materials:
Formalin-fixed, paraffin-embedded tissue sections on slides.
Head-to-head comparison of Dapansutrile and Anakinra in arthritis models
A Comprehensive Guide for Researchers and Drug Development Professionals The landscape of arthritis treatment is continually evolving, with a growing emphasis on targeted therapies that address the underlying inflammator...
Author: BenchChem Technical Support Team. Date: November 2025
A Comprehensive Guide for Researchers and Drug Development Professionals
The landscape of arthritis treatment is continually evolving, with a growing emphasis on targeted therapies that address the underlying inflammatory pathways. This guide provides a detailed, data-driven comparison of two such therapies: Dapansutrile, an orally available NLRP3 inflammasome inhibitor, and Anakinra, a recombinant interleukin-1 (IL-1) receptor antagonist. This document is intended for researchers, scientists, and drug development professionals seeking an objective analysis of these two agents in the context of arthritis models, primarily focusing on gouty arthritis where the most robust comparative data is available.
Mechanism of Action: Targeting the IL-1β Pathway from Different Angles
Dapansutrile and Anakinra both ultimately suppress the pro-inflammatory effects of interleukin-1β (IL-1β), a key cytokine in the pathogenesis of many forms of arthritis. However, they achieve this through distinct mechanisms.
Dapansutrile acts upstream by directly inhibiting the NLRP3 inflammasome.[1][2] The NLRP3 inflammasome is a multi-protein complex that, when activated by danger signals such as monosodium urate (MSU) crystals in gout, triggers the activation of caspase-1.[2][3] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, active forms.[2] By inhibiting the NLRP3 inflammasome, Dapansutrile effectively blocks the production of mature IL-1β and IL-18.[1][2][4]
Anakinra , on the other hand, is a recombinant form of the human interleukin-1 receptor antagonist (IL-1Ra).[5][6][7] It functions as a competitive inhibitor, binding to the IL-1 receptor type I (IL-1RI) without inducing a cellular response.[8][9] This blockade prevents both IL-1α and IL-1β from binding to the receptor, thereby inhibiting their downstream pro-inflammatory signaling.[6][10]
Figure 1. Mechanisms of Action for Dapansutrile and Anakinra.
Head-to-Head Clinical Efficacy in Gouty Arthritis
While no direct comparative trials have been published, data from separate clinical studies in patients with acute gout flares allow for an indirect comparison of Dapansutrile and Anakinra.
Table 1: Efficacy of Dapansutrile in Acute Gout Flares (Phase 2a Study)[3][11]
Dose
Mean Reduction in Joint Pain (Day 3)
Mean Reduction in Joint Pain (Day 7)
100 mg/day
52.4%
82.1%
300 mg/day
68.4%
84.2%
1000 mg/day
55.8%
68.9%
2000 mg/day
57.6%
83.9%
Table 2: Efficacy of Anakinra in Acute Gout Flares (anaGO Phase 2 Study)[12][13]
Treatment
Mean Decline in Pain Intensity (Baseline to 24-72 hours)
Anakinra (100 or 200 mg/day for 5 days)
-41.2 (on a 0-100 scale)
Triamcinolone (40 mg single injection)
-39.4 (on a 0-100 scale)
In a separate non-inferiority trial, a five-day course of Anakinra was found to be non-inferior to standard treatment (colchicine, naproxen, or prednisone) for acute gout flares.[11] Another study reported that Anakinra was effective for gout flares in 94% of cases.[12]
Safety and Tolerability Profile
Both medications have been generally well-tolerated in clinical trials, though with distinct adverse event profiles.
Table 3: Reported Adverse Events for Dapansutrile and Anakinra in Arthritis Models
Drug
Common Adverse Events
Serious Adverse Events
Dapansutrile
Metabolism and nutrition disorders, gastrointestinal disorders.[3][13]
In a phase 2a gout study, two serious adverse events (worsening of gout flare and coronary stenosis) were reported but considered unrelated to the study drug.[3][13]
Anakinra
Injection site reactions (most common), increased risk of infections, neutropenia, hypersensitivity reactions.[6][14][15][16]
Serious infections have been reported, and co-administration with TNF-blocking agents is not recommended due to increased risk.[7][17]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials of Dapansutrile and Anakinra in gouty arthritis.
Dapansutrile: Phase 2a Proof-of-Concept Study in Gout[3][11]
Study Design: An open-label, dose-adaptive, proof-of-concept, phase 2a trial.
Participants: Adult patients (18-80 years) with a monoarticular monosodium urate crystal-proven gout flare.
Intervention: Patients were sequentially assigned to receive 100 mg/day, 300 mg/day, 1000 mg/day, or 2000 mg/day of oral Dapansutrile for 8 days.
Primary Outcomes: Change in patient-reported target joint pain from baseline to day 3 and from baseline to day 7.
Key Assessments: Patient-reported target joint pain, general disability, and walking disability were recorded in a daily diary.
Study Design: A randomized, double-blind, active-control, multicenter study.
Participants: Patients for whom nonsteroidal anti-inflammatory drugs and colchicine were not suitable treatments.
Intervention: Patients were randomized to receive either Anakinra (100 or 200 mg/day subcutaneously for 5 days) or a single intramuscular injection of triamcinolone (40 mg).
Primary Outcome: Change in patient-assessed pain intensity in the most affected joint from baseline to 24-72 hours.
Secondary Outcomes: Included safety, immunogenicity, and patient- and physician-assessed global response.
Dapansutrile and Anakinra represent promising therapeutic options for the management of inflammatory arthritis, particularly gout. Dapansutrile offers the advantage of oral administration and a novel mechanism of action by targeting the NLRP3 inflammasome. Anakinra, with a longer history of clinical use for various inflammatory conditions, has demonstrated efficacy in patients for whom conventional therapies are unsuitable.
The choice between these agents in a clinical or research setting will likely depend on a variety of factors, including the specific type of arthritis, patient comorbidities, and route of administration preference. While direct comparative efficacy data is lacking, the available evidence suggests that both drugs provide a clinically meaningful reduction in the signs and symptoms of acute gouty arthritis. Further research, including head-to-head clinical trials, will be invaluable in delineating the precise comparative benefits of these two targeted therapies.
Dapansutrile: A Comparative Analysis of its Anti-Inflammatory Efficacy
An in-depth guide for researchers and drug development professionals on the anti-inflammatory properties of Dapansutrile, its mechanism of action, and a comparative look at its performance based on available experimental...
Author: BenchChem Technical Support Team. Date: November 2025
An in-depth guide for researchers and drug development professionals on the anti-inflammatory properties of Dapansutrile, its mechanism of action, and a comparative look at its performance based on available experimental data.
Dapansutrile (also known as OLT1177) is an orally available, selective inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2][3] This guide provides a comprehensive overview of the anti-inflammatory effects of Dapansutrile, supported by experimental data and detailed methodologies, to aid researchers in evaluating its therapeutic potential.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation by various damage- or pathogen-associated molecular patterns (DAMPs and PAMPs), triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][4] This process is a critical driver of inflammatory responses. Dapansutrile exerts its anti-inflammatory effects by directly binding to the NLRP3 protein, thereby inhibiting the assembly and activation of the inflammasome complex.[1] This targeted action prevents the downstream cascade of cytokine release and subsequent inflammatory events, including a form of programmed cell death known as pyroptosis.[1]
A key advantage of Dapansutrile is its selectivity. It has been shown to specifically inhibit the NLRP3 inflammasome without affecting other inflammasomes like AIM2 or NLRC4, or the production of other cytokines such as tumor necrosis factor-alpha (TNF-α).[1][5]
NLRP3 inflammasome signaling pathway and Dapansutrile's mechanism of action.
Comparative Efficacy: Preclinical and Clinical Data
Dapansutrile has demonstrated significant anti-inflammatory effects across a range of preclinical and clinical studies. The following tables summarize key quantitative data to facilitate a comparative assessment.
Table 1: Preclinical In Vitro & In Vivo Efficacy of Dapansutrile
Model System
Treatment
Key Findings
Reference
Human Monocytes
Dapansutrile (1 µM)
60% inhibition of IL-1β secretion, 70% inhibition of IL-18 secretion.[1]
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of typical experimental protocols used to assess the anti-inflammatory effects of NLRP3 inhibitors like Dapansutrile.
NLRP3 Inflammasome Activation and Inhibition Assay in Macrophages
This in vitro assay is fundamental for evaluating the direct inhibitory effect of a compound on the NLRP3 inflammasome.
Cell Culture:
Culture primary bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.[12]
Alternatively, immortalized macrophage cell lines such as THP-1 can be used.[13]
Priming (Signal 1):
Treat cells with a Toll-like receptor (TLR) agonist, typically lipopolysaccharide (LPS) (e.g., 500 ng/mL for 3 hours), to induce the expression of NLRP3 and pro-IL-1β.[12][14]
Inhibitor Treatment:
Following the priming step, incubate the cells with varying concentrations of Dapansutrile for a specified period (e.g., 1 hour).
Activation (Signal 2):
Stimulate the cells with a known NLRP3 activator, such as nigericin (e.g., 5-20 µM for 1-2 hours) or ATP (e.g., 1-5 mM for 1-2 hours), to induce inflammasome assembly and activation.[12][13]
Endpoint Analysis:
Collect the cell culture supernatants to measure the levels of secreted IL-1β and IL-18 using Enzyme-Linked Immunosorbent Assay (ELISA).[15]
Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant.[13][14]
Cell lysates can be analyzed by Western blot to detect cleaved caspase-1 and mature IL-1β.[15]
General experimental workflow for evaluating anti-inflammatory drugs.
Conclusion
Dapansutrile presents a promising therapeutic strategy for a variety of inflammatory conditions due to its specific inhibition of the NLRP3 inflammasome. The available preclinical and clinical data demonstrate its potent anti-inflammatory effects, characterized by a significant reduction in key pro-inflammatory cytokines. Its oral bioavailability and favorable safety profile further enhance its potential as a valuable therapeutic agent. Further large-scale clinical trials are warranted to fully elucidate its efficacy and safety in various disease contexts. This guide provides a solid foundation for researchers to understand and further investigate the role of Dapansutrile in mitigating inflammation.
Validating Dapansutrile's Mechanism of Action: A Comparative Analysis Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of Dapansutrile, a selective NLRP3 inflammasome inhibitor, with other alternatives, supported by experimental da...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dapansutrile, a selective NLRP3 inflammasome inhibitor, with other alternatives, supported by experimental data from genetic knockout and preclinical models. Dapansutrile's mechanism of action is validated by its efficacy in disease models where the NLRP3 inflammasome is a key pathological driver, akin to a pharmacological knockout.
Mechanism of Action: Targeting the NLRP3 Inflammasome
The NOD-like receptor protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a crucial role in the innate immune response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18)[1]. Dapansutrile selectively inhibits the NLRP3 inflammasome by targeting its ATPase activity, which is essential for the oligomerization and assembly of the inflammasome complex. This targeted inhibition prevents the activation of caspase-1 and the subsequent release of IL-1β and IL-18, without affecting other inflammasomes like NLRC4 and AIM2, demonstrating its specificity[2][3].
Figure 1. Dapansutrile's inhibition of the NLRP3 inflammasome pathway.
Comparative Efficacy in Preclinical Models
The efficacy of Dapansutrile has been demonstrated in various preclinical models that mimic human inflammatory diseases. These studies provide strong evidence for its on-target effect, as the therapeutic outcomes mirror those observed in genetic knockout models of NLRP3.
Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
In the EAE mouse model, where NLRP3 inflammasome activation contributes to neuroinflammation, Dapansutrile has shown significant therapeutic effects. Prophylactic oral administration led to a marked reduction in disease severity and demyelination[4][5]. These findings are consistent with studies on NLRP3 knockout mice, which are resistant to EAE, thus validating that Dapansutrile's efficacy is mediated through NLRP3 inhibition[6].
Table 1: Comparison of Dapansutrile and MCC950 in EAE Mouse Models
Gouty Arthritis - A Model of Crystal-Induced Inflammation
In a mouse model of gouty arthritis induced by monosodium urate (MSU) crystals, Dapansutrile effectively reduced joint inflammation[10][11]. This is a classic NLRP3-driven disease, and the efficacy of Dapansutrile further confirms its mechanism of action.
Table 2: Comparison of Dapansutrile and Other NLRP3 Inhibitors in Gout Arthritis Models
While direct head-to-head in vivo comparisons are limited, in vitro data suggests that MCC950 may have a stronger inhibitory effect on IL-1β secretion[14]. However, MCC950 has been associated with potential liver toxicity in humans, a concern not reported for Dapansutrile in clinical trials to date, highlighting a potentially superior safety profile for Dapansutrile[15][16]. Another NLRP3 inhibitor, CY-09, has shown comparable in vivo efficacy to MCC950 in a peritonitis model[12].
Dapansutrile: A Comparative Guide to a Novel NLRP3 Inflammasome Inhibitor
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, with other relevant therap...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dapansutrile (also known as OLT1177), a selective NLRP3 inflammasome inhibitor, with other relevant therapeutic alternatives. The information is compiled from published findings to assist researchers in evaluating its therapeutic potential and designing further studies.
Mechanism of Action: Targeting the NLRP3 Inflammasome
Dapansutrile is an orally active, small molecule that specifically targets the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2][3] The NLRP3 inflammasome is a key component of the innate immune system that, when activated by a variety of stimuli, triggers the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18).[3][4] Dapansutrile inhibits the ATPase activity of NLRP3, which is crucial for the assembly and activation of the inflammasome complex.[3] This targeted inhibition prevents the downstream release of IL-1β and IL-18, thereby mitigating the inflammatory response.[3][5]
Below is a diagram illustrating the NLRP3 inflammasome signaling pathway and the inhibitory action of Dapansutrile.
Caption: NLRP3 Inflammasome Activation and Dapansutrile's Mechanism of Action.
Comparative Performance Data
To provide a clear comparison, the following tables summarize the in vitro potency of Dapansutrile against other NLRP3 inflammasome inhibitors and the clinical efficacy of Dapansutrile in treating gout flares compared to an IL-1β antibody, Canakinumab.
Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors
Significantly lower pain score vs. triamcinolone acetonide.
Two Phase 3, randomized, controlled trials.
Experimental Protocols
This section outlines a general methodology for evaluating the in vitro efficacy of NLRP3 inflammasome inhibitors, based on commonly cited experimental procedures.
In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol describes the steps to measure the inhibitory effect of a compound on NLRP3 inflammasome activation in human peripheral blood mononuclear cells (PBMCs).
Caption: General workflow for in vitro evaluation of NLRP3 inhibitors.
Detailed Steps:
Cell Culture: Isolate PBMCs from fresh human blood using Ficoll-Paque density gradient centrifugation. Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
Priming: Plate the PBMCs and prime with Lipopolysaccharide (LPS) to induce the expression of NLRP3 and pro-IL-1β.
Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of Dapansutrile or a comparator compound for a defined period (e.g., 30-60 minutes).
NLRP3 Activation: Add an NLRP3 activator, such as nigericin or ATP, to the cell culture to trigger inflammasome assembly and activation.
Sample Collection: After the incubation period, centrifuge the plates and collect the cell culture supernatants.
Cytokine Quantification: Measure the concentration of secreted IL-1β in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Conclusion
The compiled data suggests that Dapansutrile is a potent and selective inhibitor of the NLRP3 inflammasome with demonstrated clinical efficacy in reducing pain associated with acute gout flares.[1][8] Its oral bioavailability presents a potential advantage over injectable biologics targeting the IL-1β pathway.[1] While direct head-to-head comparative studies are limited, the available in vitro and clinical data provide a strong rationale for further investigation of Dapansutrile's therapeutic potential across a range of inflammatory diseases. Researchers are encouraged to utilize the provided experimental framework as a starting point for their own comparative studies.
Essential Safety and Disposal Procedures for Dapansutrile
For researchers, scientists, and drug development professionals handling Dapansutrile (also known as OLT1177), adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and co...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals handling Dapansutrile (also known as OLT1177), adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and compliance with regulations. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of Dapansutrile.
Hazard and Safety Data
Dapansutrile is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause significant skin and eye irritation.[1][2] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE).
Table 1: Dapansutrile Hazard Information Summary
Hazard Classification
GHS Hazard Statement(s)
Key Precautionary Measures
Acute Oral Toxicity
H302: Harmful if swallowed
P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.[1][3]
Acute Dermal Toxicity
H312: Harmful in contact with skin
P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P363: Wash contaminated clothing before reuse.[4]
Acute Inhalation Toxicity
H332: Harmful if inhaled
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2][3]
Skin Corrosion/Irritation
H315: Causes skin irritation
P280: Wear protective gloves. P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2]
Serious Eye Damage/Irritation
H319: Causes serious eye irritation
P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2]
Aquatic Hazard
H410: Very toxic to aquatic life with long lasting effects
The disposal of Dapansutrile must be conducted in a manner that minimizes risk to personnel and the environment. As a hazardous chemical, it should not be disposed of in standard trash or down the drain. The following step-by-step procedure should be followed:
Segregation of Waste:
All solid waste contaminated with Dapansutrile, including unused compound, contaminated PPE (gloves, lab coats), and weighing papers, must be segregated from non-hazardous laboratory waste.
Liquid waste, such as solutions containing Dapansutrile, should be collected in a dedicated, compatible waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Waste Container Requirements:
Use only approved, leak-proof, and chemically compatible containers for Dapansutrile waste. Containers should have a secure screw-top cap.
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("Dapansutrile" or "3-(methylsulfonyl)-propanenitrile"), the concentration (if in solution), and the date accumulation started.
Storage of Waste:
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
Ensure the waste container is kept closed at all times, except when adding waste.
Disposal of Empty Containers:
Empty containers that held Dapansutrile must be triple-rinsed with a suitable solvent.
The rinsate from this process is considered hazardous waste and must be collected in the designated liquid hazardous waste container.
After triple-rinsing, the container can be disposed of as non-hazardous waste, but all labels must be defaced or removed.
Arranging for Final Disposal:
Once the waste container is full or has been in accumulation for the maximum allowable time per institutional and local regulations, contact your institution's EHS office to arrange for pickup.
EHS will transport the waste to a licensed hazardous waste disposal facility, where it will likely be disposed of via high-temperature incineration.
Experimental Workflow for Dapansutrile Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of Dapansutrile waste.
Personal protective equipment for handling Dapansutrile
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dapansutrile. Adherence to these procedures is vital for ensuring a safe laboratory e...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dapansutrile. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Physicochemical Properties
Dapansutrile is a β-sulfonyl nitrile compound and a potent, orally active, and selective NLRP3 inflammasome inhibitor.[1][2] While it has shown a good safety profile in clinical trials, the pure substance presents hazards that require careful management in a laboratory setting.[3]
Hazard Summary:
According to safety data sheets, Dapansutrile is classified as:
Harmful if swallowed, in contact with skin, or if inhaled. [4]
Causes skin irritation and serious eye irritation.
Appropriate PPE must be worn at all times when handling Dapansutrile to minimize exposure. The following table outlines the required PPE for various laboratory activities.
Activity
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing/Aliquoting Powder
Safety goggles with side-shields
Chemical-resistant gloves (e.g., Nitrile)
Long-sleeved lab coat
NIOSH-approved respirator (e.g., N95) inside a chemical fume hood
Preparing Solutions
Safety goggles with side-shields or face shield
Chemical-resistant gloves
Long-sleeved lab coat
Work within a certified chemical fume hood
In Vitro/Cell-based Assays
Safety glasses
Chemical-resistant gloves
Lab coat
Not generally required if handling dilute solutions in a biosafety cabinet
Animal Dosing (Oral)
Safety glasses
Chemical-resistant gloves
Lab coat
Not generally required, but handle with care to avoid aerosolization
Waste Disposal
Safety goggles with side-shields
Chemical-resistant gloves
Lab coat
As required by the specific disposal procedure
Procedural Guidance for Safe Handling
Adherence to standard operating procedures is critical. The following workflow outlines the key steps for safely handling Dapansutrile in a laboratory setting.
Caption: Workflow for the safe handling of Dapansutrile.
Experimental Protocols:
Stock Solution Preparation (Example):
To prepare a 100 mM stock solution in DMSO:
Ensure all work is performed in a chemical fume hood.
Weigh out 13.32 mg of Dapansutrile powder.
Add 1 mL of fresh, anhydrous DMSO.
Vortex or sonicate gently until the solid is completely dissolved.
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1][7]
Spill and Emergency Procedures
Immediate and appropriate action is required in the event of a spill or exposure.
Incident
Procedure
Skin Contact
Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation occurs.[4]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][7]
Inhalation
Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[4]
Ingestion
Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[4][7]
Minor Spill (Solid)
Gently sweep up the material, avoiding dust generation. Place in a sealed container for disposal. Clean the area with a suitable decontaminating agent.
Minor Spill (Liquid)
Absorb the spill with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal. Clean the area with a suitable decontaminating agent.[7]
Major Spill
Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Disposal Plan
All waste containing Dapansutrile must be treated as hazardous chemical waste.
Operational Plan:
Segregation: Keep solid and liquid waste streams separate.
Solid Waste: Contaminated PPE (gloves, disposable lab coats), weigh boats, and consumables.
Liquid Waste: Unused or spent solutions containing Dapansutrile.
Sharps: Needles and syringes used for animal dosing must be placed in a designated sharps container.
Containment: All waste must be collected in clearly labeled, sealed, and appropriate hazardous waste containers.
Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of hazardous waste.[8] Disposal of investigational drugs must comply with institutional and federal guidelines, which typically involve incineration by a licensed facility.[8] Do not dispose of Dapansutrile down the drain or in regular trash.